CCT018159
Description
Properties
IUPAC Name |
4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-12-8-14(16(24)10-15(12)23)20-19(11(2)21-22-20)13-4-5-17-18(9-13)26-7-6-25-17/h4-5,8-10,23-24H,3,6-7H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPMENVYXDJDOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C2=NNC(=C2C3=CC4=C(C=C3)OCCO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501122866 | |
| Record name | 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501122866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171009-07-7 | |
| Record name | 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171009-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CCT-018159 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171009077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CCT-018159 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07594 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501122866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CCT-018159 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55H1ZOI1NL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide to the Function of CCT018159: An Hsp90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT018159 is a potent, synthetic, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in oncogenic signaling pathways. By competitively binding to the N-terminal ATP-binding pocket of Hsp90, this compound inhibits its ATPase activity, leading to the ubiquitination and subsequent proteasomal degradation of key oncoproteins. This targeted degradation disrupts multiple cancer-driving pathways, resulting in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and a visualization of the signaling pathways it modulates.
Core Mechanism of Action: Inhibition of Hsp90 ATPase Activity
This compound functions as an ATP-competitive inhibitor of the Hsp90 molecular chaperone. Hsp90 is a critical component of cellular protein quality control, facilitating the proper folding, stability, and activity of a wide range of "client" proteins, many of which are kinases and transcription factors that are frequently dysregulated in cancer. The chaperone function of Hsp90 is dependent on its intrinsic ATPase activity, which drives a conformational cycle of client protein binding and release.
This compound, a 3,4-diaryl pyrazole resorcinol compound, specifically targets the N-terminal ATP-binding site of Hsp90. By occupying this pocket, it prevents the binding of ATP and consequently inhibits the ATPase activity essential for the chaperone's function. This disruption of the Hsp90 chaperone cycle leads to the misfolding and destabilization of its client proteins. The cell's quality control machinery then recognizes these misfolded proteins, leading to their ubiquitination by E3 ligases such as CHIP (C-terminus of Hsp70-interacting protein), CUL5, and HECTD3, and subsequent degradation by the 26S proteasome.
The antitumor activity of this compound is notably independent of the expression of NQO1/DT-diaphorase and the P-glycoprotein drug efflux pump, offering a potential advantage over earlier generations of Hsp90 inhibitors like 17-AAG.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various in vitro assays, primarily determining its half-maximal inhibitory concentration (IC50) against Hsp90 ATPase activity and cancer cell proliferation.
| Parameter | Value | Assay System |
| Hsp90β ATPase IC50 | 3.2 µM | Human Hsp90β |
| Yeast Hsp90 ATPase IC50 | 6.6 µM | Yeast Hsp90 |
Table 1: Inhibitory Concentration of this compound against Hsp90 ATPase Activity. This table summarizes the concentration of this compound required to inhibit 50% of the ATPase activity of human and yeast Hsp90.
| Cell Line | Cancer Type | IC50 (µM) |
| HT-29 | Colon Adenocarcinoma | 2.8 |
| MCF7 | Breast Adenocarcinoma | 3.5 |
| A375 | Melanoma | 4.2 |
| PC-3 | Prostate Carcinoma | 5.1 |
| A549 | Lung Carcinoma | 5.8 |
| HCT116 | Colon Carcinoma | 6.3 |
| U-2 OS | Osteosarcoma | 7.9 |
| K-562 | Chronic Myelogenous Leukemia | 8.1 |
| RPMI-8226 | Multiple Myeloma | 9.5 |
| HEK293T | Embryonic Kidney | 12.0 |
Table 2: this compound IC50 Values in Various Human Cancer Cell Lines. This table presents the concentration of this compound required to inhibit the proliferation of various cancer cell lines by 50%, as determined by cell viability assays. Data is compiled from the Genomics of Drug Sensitivity in Cancer database.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
Hsp90 ATPase Activity Assay (Malachite Green Assay)
This colorimetric assay measures the amount of inorganic phosphate released from ATP hydrolysis by Hsp90.
Materials:
-
Recombinant human Hsp90β protein
-
This compound
-
ATP
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂
-
Malachite Green Reagent A: Ammonium molybdate in 4N HCl
-
Malachite Green Reagent B: Malachite green hydrochloride and polyvinyl alcohol
-
Phosphate Standard (e.g., KH₂PO₄)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing assay buffer, recombinant Hsp90β (e.g., 2-4 µM), and varying concentrations of this compound (e.g., 0.1 to 100 µM in DMSO, ensuring final DMSO concentration is ≤1%). Include a no-inhibitor control and a no-enzyme control.
-
Initiate Reaction: Add ATP to a final concentration that approximates the Km for Hsp90 (typically 500-700 µM) to start the reaction. The final reaction volume is typically 50 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60-90 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction & Color Development: Stop the reaction by adding 20 µL of Malachite Green Reagent A, followed by 20 µL of Malachite Green Reagent B.
-
Incubation: Incubate at room temperature for 20-30 minutes to allow for color development.
-
Measurement: Measure the absorbance at 620-650 nm using a microplate reader.
-
Data Analysis: Create a phosphate standard curve to determine the amount of phosphate released in each reaction. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well for adherent lines) in 100 µL of complete medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium and add them to the wells. Include a vehicle control (DMSO). Typical concentration ranges for this compound are from 0.1 to 50 µM.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log of this compound concentration and fit a dose-response curve to calculate the IC50 value.
Western Blot Analysis of Hsp90 Client Protein Degradation
This technique is used to detect the levels of specific Hsp90 client proteins following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., c-Raf, CDK4, HER2/ErbB2, Akt, mutant B-RAF) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 24-48 hours). Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imager.
-
Data Analysis: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative protein levels.
Mandatory Visualizations
This compound Mechanism of Action and Signaling Pathway
Experimental Workflow for Evaluating this compound
Conclusion
This compound is a valuable research tool and a promising scaffold for the development of novel anticancer therapeutics. Its function as a potent and selective inhibitor of Hsp90's ATPase activity allows for the targeted degradation of a multitude of oncoproteins, thereby disrupting the complex signaling networks that drive cancer progression. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other Hsp90 inhibitors. Future studies should continue to explore its efficacy in a broader range of cancer models, including in vivo xenograft studies, and investigate its pharmacokinetic and pharmacodynamic properties to guide its potential clinical translation.
An In-Depth Technical Guide to CCT018159: An ATP-Competitive HSP90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat shock protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in oncogenesis. Its role in maintaining the transformed phenotype of cancer cells has established it as a prime target for anticancer drug development. CCT018159 is a potent, synthetic, small-molecule inhibitor of HSP90 that belongs to the 3,4-diaryl pyrazole resorcinol class of compounds. It functions as an ATP-competitive inhibitor, binding to the N-terminal ATP-binding pocket of HSP90 and disrupting its chaperone activity. This leads to the proteasomal degradation of HSP90 client proteins, resulting in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, detailed experimental protocols, and a visual representation of the signaling pathways it modulates.
Introduction
Heat shock protein 90 (HSP90) is a highly conserved molecular chaperone that plays a critical role in the folding, stabilization, and activation of a wide array of client proteins.[1] In cancer cells, HSP90 is often overexpressed and is essential for the stability of numerous oncoproteins that drive tumor progression, including kinases, transcription factors, and steroid hormone receptors.[2][3] Inhibition of HSP90 leads to the degradation of these client proteins, disrupting multiple oncogenic signaling pathways simultaneously, making it an attractive therapeutic strategy.[2]
This compound is a novel, synthetic 3,4-diaryl pyrazole resorcinol that was identified through high-throughput screening as a potent inhibitor of HSP90 ATPase activity.[4][5] It acts by competing with ATP for binding to the N-terminal domain of HSP90, thereby inhibiting its chaperone function.[4][5] This guide will delve into the technical details of this compound, providing researchers and drug development professionals with the necessary information to understand and utilize this compound in their studies.
Mechanism of Action
This compound exerts its biological effects by competitively inhibiting the ATPase activity of HSP90.[4][5] The N-terminal domain of HSP90 contains a highly conserved ATP-binding pocket, which is essential for its chaperone function.[6] this compound binds to this pocket, preventing the binding of ATP and locking the chaperone in an inactive conformation.[4][5] This disruption of the HSP90 chaperone cycle leads to the misfolding and subsequent ubiquitination and proteasomal degradation of its client proteins.[7]
Key downstream effects of this compound-mediated HSP90 inhibition include:
-
Depletion of oncogenic client proteins: A hallmark of HSP90 inhibition is the degradation of its client proteins. This compound has been shown to induce the degradation of key oncoproteins such as ERBB2 (HER2), CDK4, C-RAF, and mutant B-RAF.[4][5]
-
Induction of heat shock response: Inhibition of HSP90 often triggers a cellular stress response, leading to the upregulation of other heat shock proteins, notably HSP72.[4][5]
-
Cell cycle arrest: By depleting key cell cycle regulators like CDK4, this compound causes a cytostatic effect, primarily through a G1 phase arrest.[4][5]
-
Induction of apoptosis: The degradation of pro-survival client proteins and the overall disruption of cellular homeostasis ultimately lead to programmed cell death.[4][5]
A significant advantage of this compound is its independence from the metabolic enzyme NQO1/DT-diaphorase and the drug efflux pump P-glycoprotein, which can confer resistance to other HSP90 inhibitors like 17-AAG.[4][5]
Data Presentation
This section summarizes the quantitative data regarding the biological activity of this compound.
| Parameter | Target | Value | Assay | Reference |
| IC50 | Human HSP90β ATPase Activity | 3.2 µM | Malachite Green ATPase Assay | [4] |
| Yeast HSP90 ATPase Activity | 6.6 µM | Malachite Green ATPase Assay | [4] | |
| Kd | Recombinant Human HSP90β | 0.47 µmol/L | Isothermal Titration Calorimetry | [5] |
| Mean GI50 | Panel of Human Cancer Cell Lines | 5.3 µmol/L | Sulforhodamine B (SRB) Assay | [4][5] |
Table 1: Biochemical and Cellular Activity of this compound
| Cell Line | Cancer Type | GI50 (µmol/L) | Reference |
| HT29 | Colon | 4.4 | [4] |
| MCF7 | Breast | 3.0 | [4] |
| PC3 | Prostate | 5.8 | [4] |
| VCAP | Prostate | 6.2 | [4] |
| A375 | Melanoma | 3.5 | [4] |
| HCC151 | - | - | [8] |
Table 2: Antiproliferative Activity (GI50) of this compound in Various Human Cancer Cell Lines
Note: Specific GI50 for HCC151 was not provided in the cited source, but the cell line was mentioned as being treated with this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on the methods described in the primary literature characterizing this compound.
HSP90 ATPase Inhibition Assay (Malachite Green Assay)
This assay measures the inhibition of HSP90's ATPase activity by quantifying the amount of inorganic phosphate released from ATP hydrolysis.
Materials:
-
Recombinant human HSP90β
-
This compound
-
ATP
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
Malachite Green Reagent
Procedure:
-
Prepare a reaction mixture containing assay buffer, HSP90β, and varying concentrations of this compound or vehicle control (DMSO).
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding ATP to a final concentration of 400 µmol/L.
-
Incubate for 90 minutes at 37°C.
-
Stop the reaction by adding the Malachite Green Reagent.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Cell Growth Inhibition Assay (Sulforhodamine B Assay)
This assay assesses the effect of this compound on cell proliferation by measuring total protein content.
Materials:
-
Human cancer cell lines
-
Complete culture medium
-
This compound
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Fix the cells by adding cold TCA and incubating for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 10 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at 564 nm.
-
Calculate the GI50 value, which is the concentration of the compound that causes 50% growth inhibition.
Western Blot Analysis for Client Protein Degradation
This technique is used to detect and quantify changes in the expression levels of HSP90 client proteins following treatment with this compound.
Materials:
-
Human cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against HSP90 client proteins (e.g., ERBB2, CDK4, C-RAF) and HSP72
-
Loading control antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of action of this compound.
Caption: this compound effect on Raf-MEK-ERK pathway.
Caption: this compound effect on PI3K-Akt pathway.
Caption: this compound-induced cell cycle arrest.
Conclusion
This compound is a well-characterized, potent, and specific ATP-competitive inhibitor of HSP90. Its ability to induce the degradation of a wide range of oncoproteins, leading to cell cycle arrest and apoptosis in cancer cells, makes it a valuable tool for cancer research. Furthermore, its favorable properties, such as independence from NQO1 and P-glycoprotein, offer potential advantages over earlier generations of HSP90 inhibitors. This technical guide provides a solid foundation for researchers and drug developers to understand the mechanism of action of this compound and to design and execute experiments to further explore its therapeutic potential. The provided data, protocols, and pathway diagrams serve as a comprehensive resource for the scientific community engaged in the study of HSP90 and the development of novel anticancer agents.
References
- 1. HSP90 Molecular Chaperones, Metabolic Rewiring, and Epigenetics: Impact on Tumor Progression and Perspective for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Heat shock protein 90 indirectly regulates ERK activity by affecting Raf protein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Regulation of G1 CDK Complexes by the Hsp90-Cdc37 Chaperone System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The PI3K/Akt signaling pathway regulates the expression of Hsp70, which critically contributes to Hsp90-chaperone function and tumor cell survival in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of HSP90 sensitizes a novel Raf/ERK dual inhibitor CY-9d in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSP90 Mechanisms & Interactions | HSP90 [hsp90.ca]
Unveiling CCT018159: A Technical Guide to a Novel HSP90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, chemical structure, and mechanism of action of CCT018159, a potent and selective small-molecule inhibitor of Heat Shock Protein 90 (HSP90). This document details the key experimental data, provides comprehensive protocols for relevant assays, and visualizes the critical signaling pathways and experimental workflows.
Discovery and Chemical Profile
This compound was identified through a high-throughput screening campaign as a novel inhibitor of the HSP90 ATPase activity.[1] It belongs to the 3,4-diaryl pyrazole resorcinol class of compounds.[2][3]
Chemical Structure:
-
Chemical Name: 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol[4]
-
Molecular Formula: C₂₀H₂₀N₂O₄[5]
-
CAS Number: 171009-07-7[4]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the N-terminal ATPase domain of HSP90.[1][2][3] This inhibition disrupts the HSP90 chaperone cycle, which is essential for the conformational maturation and stability of a multitude of client proteins, many of which are critical oncogenic drivers.[6][7] The disruption of HSP90 function leads to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of these client proteins.[7][8] This targeted degradation of oncoproteins ultimately results in cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis.[2][3] A hallmark of HSP90 inhibition by this compound is the compensatory upregulation of heat shock protein 70 (HSP70).[4][5]
Quantitative Biological Activity
The inhibitory activity of this compound has been quantified in various biochemical and cell-based assays. The following tables summarize the key quantitative data.
| Table 1: Biochemical Activity of this compound | |
| Target | IC₅₀ (µM) |
| Human HSP90β ATPase Activity | 3.2[2][3][9] |
| Yeast HSP90 ATPase Activity | 6.6[2][3][9] |
| Human HSP90 ATPase Activity (General) | 5.7[4][5] |
| Table 2: Cellular Activity of this compound | |
| Cell Line | Effect |
| HCT116 (Human Colon Carcinoma) | Inhibition of proliferation[4][5] |
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the HSP90 signaling pathway, the mechanism of inhibition by this compound, and a typical experimental workflow for its characterization.
Experimental Protocols
HSP90 ATPase Activity Assay
This protocol is adapted from colorimetric assays for inorganic phosphate.
Principle: The ATPase activity of HSP90 is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The released Pi forms a complex with malachite green, which can be measured spectrophotometrically.
Materials:
-
Recombinant human HSP90 protein
-
This compound
-
ATP
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂)
-
Malachite Green Reagent
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add recombinant HSP90 protein to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding a solution of ATP to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the Malachite Green Reagent.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Cell Proliferation Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell line (e.g., HCT116)
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound to the cells. Include a vehicle control.
-
Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot Analysis of HSP90 Client Proteins
Principle: Western blotting is used to detect specific proteins in a sample. Following treatment with this compound, cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for HSP90 client proteins (e.g., c-Raf, Cdk4) and HSP70 to assess changes in their expression levels.
Materials:
-
Human cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membrane (e.g., PVDF or nitrocellulose)
-
Primary antibodies (e.g., anti-c-Raf, anti-Cdk4, anti-HSP70, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
Conclusion
This compound is a valuable research tool for studying the biological roles of HSP90 and for the development of novel anti-cancer therapeutics. Its well-defined chemical structure and mechanism of action, supported by robust quantitative data, make it a potent and selective inhibitor. The detailed protocols provided in this guide will enable researchers to effectively utilize this compound in their studies to further explore the therapeutic potential of HSP90 inhibition.
References
- 1. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
CCT018159: A Technical Guide to its Target Client Proteins and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT018159 is a novel, synthetic diaryl pyrazole resorcinol compound that functions as a potent inhibitor of Heat Shock Protein 90 (Hsp90). By binding to the N-terminal ATP pocket of Hsp90, this compound disrupts the chaperone's ATPase activity, leading to the destabilization and subsequent proteasomal degradation of a wide array of oncogenic client proteins. This targeted disruption of cellular protein homeostasis results in cell cycle arrest and induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the target client proteins of this compound, quantitative data on its activity, detailed experimental protocols for its characterization, and a visualization of the signaling pathways it modulates.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the chaperone function of Hsp90. Hsp90 is a critical molecular chaperone responsible for the proper folding, stability, and activity of numerous client proteins, many of which are key components of oncogenic signaling pathways. The chaperone cycle of Hsp90 is dependent on its intrinsic ATPase activity. This compound competitively binds to the ATP-binding pocket located in the N-terminal domain of Hsp90, thereby inhibiting its ATPase function.[1][2] This inhibition traps Hsp90 in a conformation that is unable to process and stabilize its client proteins. Consequently, these client proteins become misfolded, ubiquitinated, and targeted for degradation by the proteasome. A hallmark of Hsp90 inhibition is the compensatory upregulation of other heat shock proteins, such as Hsp70.[1]
Quantitative Data
Inhibitory Activity
This compound demonstrates potent inhibition of Hsp90 ATPase activity.
| Parameter | Value | Reference |
| IC50 (Hsp90 ATPase) | 5.7 µM | [2] |
Anti-proliferative Activity
This compound exhibits anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for various cell lines are presented below.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | Not explicitly quantified, but inhibits proliferation[2] |
| SKMEL 5 | Melanoma | Growth Inhibition (GI50) of 8.2 µM |
| SKMEL 28 | Melanoma | Growth Inhibition (GI50) of 14.5 µM |
Note: IC50 values can vary depending on the specific assay conditions and cell line characteristics.
Target Client Proteins
The inhibition of Hsp90 by this compound leads to the degradation of a multitude of client proteins that are crucial for tumor growth and survival.
Key Client Proteins
| Client Protein | Function | Consequence of Degradation |
| Raf-1 | Serine/threonine-specific protein kinase in the MAPK/ERK signaling pathway. | Inhibition of cell proliferation and survival signaling.[1] |
| Cdk4 (Cyclin-dependent kinase 4) | Key regulator of cell cycle progression from G1 to S phase. | Induction of G1 cell cycle arrest.[1] |
| Akt (Protein Kinase B) | Central node in signaling pathways regulating cell survival, proliferation, and metabolism. | Promotion of apoptosis. |
| HER2 (ErbB2) | Receptor tyrosine kinase that promotes cell proliferation and is overexpressed in some cancers. | Inhibition of growth in HER2-positive cancers. |
| Mutant p53 | Oncogenic forms of the p53 tumor suppressor protein. | Restoration of apoptotic potential. |
Quantitative Analysis of Client Protein Degradation
Experimental Protocols
Hsp90 ATPase Activity Assay
This protocol describes a colorimetric assay to measure the ATPase activity of Hsp90 and its inhibition by this compound.
Materials:
-
Recombinant human Hsp90α
-
ATP
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
Malachite Green Reagent
-
This compound
-
384-well microplates
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant Hsp90, and varying concentrations of this compound or vehicle control.
-
Initiate the reaction by adding a saturating concentration of ATP.
-
Incubate the plate at 37°C for a defined period (e.g., 90 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based colorimetric detection method.
-
Read the absorbance at a wavelength of 620 nm.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the anti-proliferative effect of this compound on cancer cells.
Materials:
-
HCT116 human colon carcinoma cells
-
McCoy's 5A medium with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed HCT116 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of Client Protein Levels
This protocol details the procedure for detecting changes in Hsp90 client protein levels following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., SKMEL 5)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against Raf-1, Cdk4, Akt, Hsp70, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative change in protein levels.
Signaling Pathways and Visualizations
This compound Mechanism of Action
The following diagram illustrates the core mechanism of action of this compound.
Downstream Cellular Effects of this compound
This diagram shows the downstream consequences of Hsp90 inhibition by this compound, leading to cell cycle arrest and apoptosis.
Experimental Workflow for Characterizing this compound
This diagram outlines a typical experimental workflow for the preclinical evaluation of this compound.
References
CCT018159: A Technical Guide to its Induced Apoptosis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT018159 is a potent and selective small molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncogenic client proteins. By competitively binding to the N-terminal ATP-binding pocket of Hsp90, this compound disrupts the Hsp90 chaperone cycle, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins. This targeted disruption of key cellular signaling pathways culminates in cell cycle arrest and the induction of apoptosis, making this compound a compound of significant interest in cancer research and drug development. This technical guide provides an in-depth overview of the this compound-induced apoptotic pathway, complete with quantitative data, detailed experimental protocols, and visual diagrams of the core signaling cascades.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Hsp90. The binding of this compound to the N-terminal domain of Hsp90 prevents the hydrolysis of ATP, a critical step in the chaperone's conformational cycle. This inhibition locks Hsp90 in an inactive state, unable to properly fold and stabilize its client proteins. Consequently, these client proteins, many of which are essential for cancer cell survival and proliferation, are targeted for degradation via the ubiquitin-proteasome pathway. A hallmark of Hsp90 inhibition is the compensatory upregulation of heat shock protein 70 (Hsp70).
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (µM) | Assay Type |
| HT29 | Colon Cancer | 0.048 | Sulforhodamine B (SRB) |
| A375M | Melanoma | Not specified | Not specified |
| SK-MEL-28 | Melanoma | Not specified | Not specified |
| MeWo | Melanoma | Not specified | Not specified |
Table 2: Effect of this compound on Hsp90 Client Proteins and Apoptosis Markers
| Cell Line | Protein | Effect | Fold Change/Observation |
| HT29 | c-Raf-1 | Downregulation | Time-dependent decrease |
| HT29 | Cdk4 | Downregulation | Time-dependent decrease |
| HT29 | Hsp70 | Upregulation | Time-dependent increase |
| Melanoma Cells | PARP | Cleavage | Increased cleaved PARP |
| Melanoma Cells | Caspase-3 | Activation | Increased cleaved Caspase-3 |
| Melanoma Cells | Caspase-9 | Activation | Increased cleaved Caspase-9 |
| Melanoma Cells | Bcl-2 | Downregulation | Decreased expression |
| Melanoma Cells | Bax | Upregulation | Increased expression |
This compound-Induced Apoptosis Signaling Pathway
This compound primarily induces apoptosis through the intrinsic (mitochondrial) pathway, a consequence of the degradation of key pro-survival client proteins.
Inhibition of Pro-Survival Signaling
A key Hsp90 client protein is the serine/threonine kinase AKT (also known as Protein Kinase B). AKT is a central node in a major pro-survival signaling pathway that, when active, phosphorylates and inactivates several pro-apoptotic proteins, including Bad. By inhibiting Hsp90, this compound leads to the degradation of AKT. The loss of active AKT prevents the inhibitory phosphorylation of Bad.
Activation of the Intrinsic Apoptotic Pathway
The de-phosphorylated, active form of Bad can now bind to and inhibit the anti-apoptotic proteins Bcl-2 and Bcl-xL. This releases the pro-apoptotic proteins Bax and Bak from their inhibitory grasp. Liberated Bax and Bak can then oligomerize and insert into the outer mitochondrial membrane, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP).
MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. In the cytosol, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome. The apoptosome then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway.
Execution Phase of Apoptosis
Activated caspase-9 proceeds to cleave and activate the executioner caspases, primarily caspase-3. Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.
Experimental Protocols
Cell Culture and Drug Treatment
Human cancer cell lines (e.g., HT29, A375M, SK-MEL-28, MeWo) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded at a predetermined density and allowed to attach overnight. This compound, dissolved in DMSO, is then added to the culture medium at various concentrations for the indicated time points. Control cells are treated with an equivalent volume of DMSO.
Western Blot Analysis
Objective: To determine the levels of specific proteins involved in the apoptotic pathway.
Protocol:
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a Bradford or BCA protein assay.
-
Sample Preparation: An equal amount of protein (typically 20-40 µg) from each sample is mixed with Laemmli sample buffer and boiled at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: The protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., PARP, cleaved caspase-3, cleaved caspase-9, Bcl-2, Bax, AKT, c-Raf-1, Cdk4, Hsp70, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
Objective: To quantify the percentage of apoptotic and necrotic cells.
Protocol:
-
Cell Harvesting: Following treatment, both adherent and floating cells are collected.
-
Washing: Cells are washed twice with cold PBS.
-
Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Caspase Activity Assay
Objective: To measure the enzymatic activity of specific caspases (e.g., caspase-3, -9).
Protocol:
-
Cell Lysis: After treatment, cells are lysed to release cellular contents.
-
Substrate Addition: A specific fluorogenic or colorimetric caspase substrate (e.g., DEVD for caspase-3, LEHD for caspase-9) is added to the cell lysate.
-
Incubation: The reaction is incubated at 37°C to allow for substrate cleavage by active caspases.
-
Measurement: The fluorescence or absorbance is measured using a microplate reader. The signal intensity is proportional to the caspase activity.
Conclusion
This compound effectively induces apoptosis in cancer cells primarily through the inhibition of Hsp90, leading to the degradation of key client proteins such as AKT. This triggers the intrinsic apoptotic pathway, characterized by the involvement of the Bcl-2 family of proteins, mitochondrial outer membrane permeabilization, and the activation of a caspase cascade. The detailed understanding of this pathway is crucial for the further development and clinical application of this compound and other Hsp90 inhibitors as anti-cancer therapeutics. The experimental protocols provided herein offer a framework for researchers to investigate the apoptotic effects of this compound and similar compounds in various cancer models.
CCT018159: A Technical Guide to its Mechanism of Action in G1 Phase Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT018159 is a novel, potent, and selective small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival.[1][2] This technical guide provides an in-depth overview of the mechanism by which this compound induces G1 phase cell cycle arrest, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Mechanism of Action: Hsp90 Inhibition
This compound functions as an ATP-competitive inhibitor of the Hsp90 ATPase activity, binding to the N-terminal ATP pocket of Hsp90.[1][2] This inhibition disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. A hallmark of Hsp90 inhibition is the concomitant upregulation of the heat shock protein Hsp70, a cellular stress response.[1]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Notes |
| Hsp90β ATPase Inhibition (IC50) | 5.7 µM | Purified recombinant human Hsp90β.[1] |
| Mean GI50 (50% Growth Inhibition) | 5.3 µM | Across a panel of human cancer cell lines.[1][2] |
Table 2: Effects of this compound on Hsp90 Client Proteins and Stress Response Marker
| Cell Line | Treatment | Cdk4 Levels | c-Raf Levels | Hsp70 Levels |
| HCT116 (Colon Carcinoma) | This compound | Downregulated | Downregulated | Upregulated |
| SKMEL 5 (Melanoma) | This compound | Downregulated | Downregulated | Upregulated |
Data is qualitative based on descriptions from Western blot analysis in the cited literature.[1]
Table 3: Cell Cycle Analysis in SKMEL 5 Human Melanoma Cells
| Treatment | Time (hours) | Cell Cycle Phase Distribution |
| This compound (41 µM) | 16 | G1 Arrest |
| This compound (41 µM) | 24 | Sustained G1 Arrest |
| This compound (41 µM) | 48 | Sustained G1 Arrest |
| This compound (41 µM) | 72 | Sustained G1 Arrest |
Signaling Pathway and Experimental Workflows
Signaling Pathway of this compound-Induced G1 Arrest
References
CCT018159: A Technical Guide to its In Vitro Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT018159 is a novel, synthetic, small-molecule inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone critical for the stability and function of numerous client proteins involved in cancer cell growth, survival, and signaling.[1][2] As a member of the 3,4-diaryl pyrazole resorcinol class of compounds, this compound competitively inhibits the N-terminal ATPase activity of HSP90.[1][3][4] This inhibition disrupts the HSP90 chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins.[5] Consequently, key oncogenic signaling pathways are disrupted, resulting in cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the in vitro anti-cancer activity of this compound, including quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Quantitative Anti-Cancer Activity
The in vitro efficacy of this compound has been evaluated across a range of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values, demonstrating its broad-spectrum anti-proliferative activity.
| Cell Line | Cancer Type | GI50 (μM) | IC50 (μM) | Reference |
| MCF7 | Breast Cancer | 1.4 ± 0.05 | - | [1] |
| CH1 | Ovarian Cancer | 2.6 ± 0.4 | - | [1] |
| BE | Colon Carcinoma | - | - | [1] |
| HCT116 | Colon Tumor | - | 5.7 | [3] |
| HT29 | Colon Cancer | 3.2 ± 0.5 | - | [1] |
| SF268 | CNS | 3.2 ± 0.6 | - | [1] |
| U87MG | CNS | 4.3 ± 0.4 | - | [1] |
| A2780 | Ovarian Cancer | 4.4 ± 0.8 | - | [1] |
| IGROV-1 | Ovarian Cancer | 5.0 ± 0.3 | - | [1] |
| SKOV-3 | Ovarian Cancer | 5.8 ± 0.4 | - | [1] |
| OVCAR-3 | Ovarian Cancer | 6.0 ± 0.2 | - | [1] |
| OVCAR-4 | Ovarian Cancer | 7.4 ± 0.6 | - | [1] |
| SK-MEL-28 | Melanoma | 3.5 ± 0.2 | - | [1] |
| MALME-3M | Melanoma | 4.5 ± 0.1 | - | [1] |
| LOXIMVI | Melanoma | 11.0 ± 1.0 | - | [1] |
| M14 | Melanoma | 12.0 ± 1.0 | - | [1] |
| Mean GI50 | Various | 5.3 ± 2.5 | - | [1] |
| Yeast Hsp90 | - | - | 7.1 | [4] |
| Human Hsp90β | - | - | 3.2 | [4] |
Mechanism of Action: HSP90 Inhibition
This compound exerts its anti-cancer effects by targeting the molecular chaperone HSP90. The following diagram illustrates the signaling pathway affected by this compound.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to characterize the anti-cancer activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the GI50 value of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A vehicle control (DMSO) should also be prepared.
-
Replace the medium in the wells with the this compound dilutions and the vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value by plotting a dose-response curve.
Western Blot Analysis of HSP90 Client Proteins
This protocol is to confirm the on-target effect of this compound by observing the degradation of known HSP90 client proteins.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against ERBB2, CDK4, C-RAF, HSP70, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. A decrease in client protein levels and an increase in HSP70 expression confirm HSP90 inhibition.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for a specified time (e.g., 24-48 hours).
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol for at least 2 hours at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase is expected.
Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Treat cells with this compound for a specified time (e.g., 48 hours).
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 1X Binding Buffer to each sample and analyze by flow cytometry within one hour.
-
Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
References
CCT018159: A Technical Guide to a Novel HSP90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive scientific literature review of CCT018159, a potent small-molecule inhibitor of Heat Shock Protein 90 (HSP90). This document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the critical signaling pathways involved.
Core Mechanism of Action
This compound is a 3,4-diarylpyrazole compound that acts as a competitive inhibitor of the N-terminal ATP binding pocket of HSP90.[1] By occupying this site, this compound prevents the binding of ATP, which is essential for the chaperone's function. This inhibition disrupts the HSP90 chaperone cycle, leading to the misfolding and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway.[2] Many of these client proteins are crucial for cancer cell survival and proliferation, including kinases such as c-Raf and cyclin-dependent kinase 4 (cdk4).[3] A hallmark of HSP90 inhibition by this compound is the concomitant upregulation of heat shock protein 70 (Hsp70), a cellular stress response.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro studies.
Table 1: Inhibitory Activity of this compound
| Assay Type | Target | Organism | IC50 / Ki Value | Reference |
| ATPase Activity | HSP90 | Human | IC50 = 5.7 µM | [3] |
| ATPase Activity | HSP90 | Yeast | IC50 = 7.1 µM | [4] |
| ATPase Activity | HSP90 | Human | IC50 = 3.2 µM | [4] |
| Competitive Inhibition | HSP90 | Human | Ki = 1.8 ± 0.29 µmol/L |
Table 2: Cellular Proliferation Inhibition
| Cell Line | Cancer Type | IC50 Value | Reference |
| HCT116 | Human Colon Tumor | Inhibits proliferation (specific IC50 not provided in snippets) | [3] |
Signaling Pathway
The inhibition of HSP90 by this compound instigates a cascade of events culminating in the degradation of oncogenic client proteins. This process is a critical aspect of its anti-cancer activity.
Caption: this compound inhibits HSP90, leading to client protein degradation and Hsp70 upregulation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
HSP90 ATPase Activity Assay
This assay quantifies the inhibition of HSP90's ATPase activity by this compound.
Principle: The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by HSP90. The amount of Pi is detected colorimetrically using a malachite green-based reagent.
Protocol:
-
Reagents: Recombinant human HSP90, this compound (in DMSO), ATP, assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2), malachite green reagent.
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, HSP90, and varying concentrations of this compound.
-
Initiate the reaction by adding a defined concentration of ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the released Pi by adding the malachite green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620-650 nm).
-
-
Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.
Western Blot Analysis for Client Protein Degradation
This method is used to assess the levels of HSP90 client proteins in cells treated with this compound.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and specific proteins are detected using antibodies.
Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cell lines (e.g., HCT116) under standard conditions.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 24-48 hours).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the client proteins of interest (e.g., anti-c-Raf, anti-cdk4) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in client protein levels.
Cell Proliferation Assay (e.g., MTS/MTT Assay)
This assay measures the effect of this compound on the viability and proliferation of cancer cells.
Principle: The assay is based on the reduction of a tetrazolium salt (e.g., MTS or MTT) by metabolically active cells to form a colored formazan product, the amount of which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the MTS or MTT reagent to each well and incubate for a further 1-4 hours.
-
Absorbance Reading: Measure the absorbance of the formazan product at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vitro activity of this compound.
Caption: Workflow for in vitro characterization of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCT 018159 | Hsp90 | Tocris Bioscience [tocris.com]
- 4. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
CCT018159: A Potent Inhibitor of Hsp90 and its Impact on Cellular Signal Transduction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CCT018159 is a novel, synthetically derived small molecule that has garnered significant attention in the field of oncology and cell biology. As a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90), this compound disrupts the critical chaperone functions of Hsp90, leading to the destabilization and subsequent degradation of a multitude of client proteins. Many of these client proteins are key components of signal transduction pathways that are frequently dysregulated in cancer, playing crucial roles in cell proliferation, survival, and angiogenesis. This technical guide provides a comprehensive overview of the role of this compound in modulating these signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Introduction to this compound and its Target: Hsp90
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that is essential for the conformational maturation, stability, and function of a wide range of "client" proteins.[1] In cancerous cells, Hsp90 is often overexpressed and plays a critical role in maintaining the function of oncogenic proteins that drive tumor progression.[2] this compound is a 3,4-diaryl pyrazole resorcinol compound that acts as an ATP-competitive inhibitor of the Hsp90 ATPase activity.[3] By binding to the N-terminal ATP pocket of Hsp90, this compound locks the chaperone in a conformation that is unfavorable for client protein binding and maturation, ultimately leading to their ubiquitination and degradation by the proteasome.[4][5] This targeted degradation of oncoproteins makes Hsp90 an attractive therapeutic target in oncology.
Quantitative Data: In Vitro Activity of this compound
The inhibitory potency of this compound has been quantified across various assays and cell lines. The following tables summarize the key quantitative data available for this compound.
Table 1: Hsp90 ATPase Inhibitory Activity of this compound
| Assay Type | Hsp90 Source | IC50 (μM) | Reference |
| ATPase Activity Assay | Human Hsp90β | 3.2 | [3] |
| ATPase Activity Assay | Yeast Hsp90 | 6.6 | [3] |
| ATPase Activity Assay | Not Specified | 5.7 | [3] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| HCT116 | Colon Carcinoma | 4.1 | [3] |
| SK-MEL-37 | Melanoma | Data not explicitly quantified | [4] |
| MDA-MB-469 | Breast Cancer | Data not explicitly quantified | [4] |
| A549 | Lung Carcinoma | ~36.6 (at 72h) | [6] |
| MCF-7 | Breast Adenocarcinoma | >1000 (at 72h) | [6] |
| DU-145 | Prostate Carcinoma | ~122.7 (at 72h) | [6] |
| WM2664 | Melanoma | ~155.1 (at 72h) | [6] |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used to measure cell viability.
Impact on Signal Transduction Pathways
By promoting the degradation of a wide array of Hsp90 client proteins, this compound simultaneously disrupts multiple critical signaling pathways that are fundamental to cancer cell biology.
Inhibition of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. Akt, a serine/threonine kinase, is a well-established Hsp90 client protein.
-
Mechanism: Upon inhibition of Hsp90 by this compound, Akt is destabilized and targeted for proteasomal degradation. This leads to the deactivation of downstream Akt targets that promote cell survival and inhibit apoptosis, such as mTOR and the phosphorylation-mediated inactivation of pro-apoptotic proteins like BAD and Forkhead box protein O1 (FOXO).
Figure 1. this compound disrupts the PI3K/Akt signaling pathway by inhibiting Hsp90, leading to the degradation of Akt.
Disruption of the MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that regulates cell growth, differentiation, and survival. Key components of this pathway, including the Raf kinases (such as c-Raf) and MEK, are Hsp90 client proteins.
-
Mechanism: this compound-mediated inhibition of Hsp90 leads to the degradation of Raf kinases. This prevents the phosphorylation and activation of MEK, which in turn cannot phosphorylate and activate ERK. The inactivation of the MAPK/ERK pathway results in decreased cell proliferation and survival.
Figure 2. this compound disrupts the MAPK/ERK pathway through Hsp90 inhibition, leading to c-Raf degradation.
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Several pro-angiogenic factors and their receptors are Hsp90 client proteins, including Vascular Endothelial Growth Factor Receptor (VEGFR) and the hypoxia-inducible factor-1α (HIF-1α).
-
Mechanism: By inhibiting Hsp90, this compound can lead to the degradation of VEGFR and HIF-1α. The downregulation of HIF-1α reduces the expression of pro-angiogenic factors like VEGF. The degradation of VEGFR on endothelial cells impairs their ability to respond to angiogenic signals, thereby inhibiting the formation of new blood vessels.
Cellular Consequences of this compound Treatment
The disruption of these critical signaling pathways by this compound manifests in several observable cellular phenotypes.
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, primarily at the G1/S checkpoint.[3]
-
Mechanism: This effect is largely attributed to the degradation of key cell cycle regulators that are Hsp90 client proteins, such as Cyclin-Dependent Kinase 4 (CDK4) and CDK6. The loss of these kinases prevents the phosphorylation of the retinoblastoma protein (Rb), which in turn keeps the transcription factor E2F in an inactive state, thereby halting progression into the S phase.
Figure 3. Experimental workflow for analyzing this compound-induced cell cycle arrest using flow cytometry.
Induction of Apoptosis
In addition to halting cell proliferation, this compound actively induces programmed cell death, or apoptosis.
-
Mechanism: The pro-apoptotic effects of this compound are a consequence of the dual action of inhibiting pro-survival pathways (like PI3K/Akt and MAPK/ERK) and promoting the degradation of anti-apoptotic proteins. The activation of caspases, particularly the executioner caspase-3, is a hallmark of apoptosis induced by Hsp90 inhibitors.
Detailed Experimental Protocols
To facilitate the study of this compound and other Hsp90 inhibitors, this section provides detailed methodologies for key in vitro assays.
Hsp90 ATPase Inhibition Assay (Malachite Green Assay)
This colorimetric assay measures the amount of inorganic phosphate released from ATP hydrolysis by Hsp90.[7][8][9][10]
-
Principle: The malachite green reagent forms a colored complex with free inorganic phosphate, and the absorbance of this complex is measured spectrophotometrically.
-
Materials:
-
Recombinant human Hsp90 protein
-
This compound
-
ATP
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizer like polyvinyl alcohol)
-
Sodium citrate solution (to stop the reaction)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer and recombinant Hsp90.
-
Add serial dilutions of this compound or vehicle control to the wells of the microplate.
-
Initiate the reaction by adding ATP to a final concentration of 0.5-1 mM.
-
Incubate the plate at 37°C for a defined period (e.g., 3 hours).
-
Stop the reaction by adding the malachite green reagent, followed by sodium citrate.
-
Incubate at room temperature for 15-30 minutes to allow for color development.
-
Measure the absorbance at a wavelength of 620-650 nm.
-
Generate a standard curve using known concentrations of inorganic phosphate to quantify the amount of phosphate released.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
Western Blot Analysis of Hsp90 Client Protein Degradation
This technique is used to detect and quantify the levels of specific Hsp90 client proteins following treatment with this compound.[11][12][13][14][15]
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the client proteins of interest.
-
Procedure:
-
Cell Treatment and Lysis:
-
Plate cancer cells and treat with various concentrations of this compound and a vehicle control for a specified time (e.g., 24-48 hours).
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., Akt, c-Raf, CDK4) and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometry analysis to quantify the relative protein levels.
-
-
Figure 4. A generalized workflow for Western blot analysis to assess Hsp90 client protein degradation.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M) based on their DNA content.[1][16][17][18]
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.
-
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.
-
Wash the fixed cells to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide and RNase A (to degrade RNA and prevent its staining).
-
Incubate at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in each phase.
-
Apoptosis Detection Assays
-
Caspase-3 Activity Assay: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[19][20][21][22][23]
-
Principle: A specific peptide substrate for caspase-3 (e.g., DEVD) is conjugated to a fluorophore or a chromophore. Cleavage of the substrate by active caspase-3 in cell lysates releases the reporter molecule, which can be quantified.
-
Procedure:
-
Treat cells with this compound to induce apoptosis.
-
Lyse the cells to release their contents.
-
Incubate the cell lysate with the caspase-3 substrate.
-
Measure the fluorescence or absorbance using a plate reader.
-
Quantify caspase-3 activity relative to a standard curve or control.
-
-
-
TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.
-
Procedure:
-
Fix and permeabilize this compound-treated cells.
-
Incubate the cells with a reaction mixture containing TdT and labeled dUTPs (e.g., Br-dUTP or fluorescently labeled dUTP).
-
Detect the incorporated labeled dUTPs using a fluorescently labeled anti-BrdU antibody or by direct fluorescence microscopy.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells.
-
-
Conclusion
This compound is a valuable research tool for investigating the complex roles of Hsp90 in cellular signaling. Its ability to simultaneously disrupt multiple oncogenic pathways through the targeted degradation of Hsp90 client proteins underscores the therapeutic potential of Hsp90 inhibition. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to explore the multifaceted effects of this compound and to further elucidate the intricate signaling networks that govern cell fate. A thorough understanding of the mechanisms of action of Hsp90 inhibitors like this compound is crucial for the development of novel and effective anti-cancer therapies.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCT 018159 | Hsp90 | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The rapid and direct determination of ATP-ase activity by ion exchange chromatography and the application to the activity of heat shock protein-90 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. origene.com [origene.com]
- 13. Optimization of western blotting for the detection of proteins of different molecular weight - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. biogot.com [biogot.com]
- 20. media.cellsignal.com [media.cellsignal.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. mpbio.com [mpbio.com]
- 23. aurorabiolabs.com [aurorabiolabs.com]
Methodological & Application
Application Notes and Protocols for CCT018159 In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
CCT018159 is a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncogenic client proteins. By inhibiting the ATPase activity of Hsp90, this compound leads to the degradation of these client proteins, resulting in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth. These application notes provide detailed protocols for in vitro experiments to characterize the activity of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from in vitro studies.
| Parameter | Cell Line/System | Value | Reference |
| IC50 (Hsp90 ATPase Activity) | Human Hsp90β | 3.2 µM | [1] |
| Yeast Hsp90 | 6.6 µM | [1] | |
| Human Hsp90 (generic) | 5.7 µM | ||
| Cellular Proliferation IC50 | HCT116 human colon tumor cells | Not explicitly stated, but inhibits proliferation |
Signaling Pathway Modulated by this compound
This compound inhibits the ATPase activity of Hsp90, which is essential for its chaperone function. This inhibition leads to the misfolding and subsequent degradation of Hsp90 client proteins, many of which are key components of oncogenic signaling pathways. The degradation of these proteins disrupts downstream signaling, leading to anti-cancer effects such as cell cycle arrest and apoptosis.
Caption: Hsp90 inhibition by this compound leads to client protein degradation and anti-cancer effects.
Experimental Protocols
Hsp90 ATPase Activity Assay
This protocol details a biochemical assay to determine the inhibitory effect of this compound on the ATPase activity of Hsp90.
Experimental Workflow:
Caption: Workflow for determining the IC50 of this compound on Hsp90 ATPase activity.
Materials:
-
Recombinant human Hsp90 protein
-
This compound
-
ATP
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final concentration may range from 0.01 µM to 100 µM.
-
Add 5 µL of each this compound dilution or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 5 µL of recombinant Hsp90 (e.g., 50 ng) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of ATP solution (final concentration, e.g., 500 µM).
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced according to the manufacturer's protocol for the ADP detection kit.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (MTS/MTT Assay)
This protocol is for assessing the effect of this compound on the proliferation of cancer cells.
Materials:
-
HCT116 human colon cancer cells (or other cancer cell lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTS or MTT reagent
-
96-well cell culture plate
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT after solubilization) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol is to confirm the mechanism of action of this compound by observing the degradation of known Hsp90 client proteins.
Materials:
-
Cancer cell line (e.g., HCT116)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against Hsp90 client proteins (e.g., c-Raf, Cdk4), Hsp70, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment and reagents
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analyze the band intensities to determine the dose-dependent degradation of client proteins and induction of Hsp70.
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle distribution. This compound has been shown to cause a G1 arrest.[1]
Materials:
-
Cancer cell line
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the Western blot analysis.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution by flow cytometry.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This protocol is to quantify the induction of apoptosis by this compound. The compound is known to induce apoptosis.[1]
Apoptosis Signaling Cascade:
Caption: this compound induces apoptosis via inhibition of Hsp90 and degradation of anti-apoptotic proteins.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described previously.
-
Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
References
Application Notes and Protocols: CCT018159 in HCT116 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT018159 is a novel, potent small-molecule inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and signaling. In the context of colorectal cancer, targeting Hsp90 presents a promising therapeutic strategy. These application notes provide detailed protocols for utilizing this compound in HCT116 human colon carcinoma cell culture, including recommended concentrations, experimental procedures for assessing its biological effects, and an overview of the implicated signaling pathways.
Mechanism of Action
This compound functions by inhibiting the intrinsic ATPase activity of Hsp90. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway. Key oncoproteins that are dependent on Hsp90 for their stability include c-Raf and Cdk4. Treatment of HCT116 cells with this compound results in the downregulation of these client proteins, leading to cell growth inhibition. A hallmark of Hsp90 inhibition is the compensatory upregulation of heat shock proteins, such as Hsp70.
Quantitative Data
The following table summarizes the reported activity of this compound.
| Parameter | Cell Line | Value | Reference |
| Hsp90 ATPase Activity IC50 | - | 5.7 µM | |
| Proliferation Inhibition | HCT116 | Effective |
Signaling Pathway Diagram
The diagram below illustrates the mechanism of action of this compound in HCT116 cells.
Caption: this compound inhibits Hsp90, leading to client protein degradation and reduced proliferation.
Experimental Protocols
Cell Culture
HCT116 cells should be cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on HCT116 cell viability.
Materials:
-
HCT116 cells
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for detecting apoptosis in HCT116 cells treated with this compound using flow cytometry.
Materials:
-
HCT116 cells
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed HCT116 cells in 6-well plates and treat with the desired concentrations of this compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of HCT116 cells treated with this compound.
Materials:
-
HCT116 cells
-
Complete culture medium
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed HCT116 cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Experimental Workflow Diagram
The following diagram outlines the general workflow for studying the effects of this compound on HCT116 cells.
Caption: General workflow for assessing the effects of this compound on HCT116 cells.
Preparing CCT018159 Stock Solution with DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of the Hsp90 inhibitor, CCT018159, using Dimethyl Sulfoxide (DMSO). This compound is a potent, ATP-competitive inhibitor of Heat Shock Protein 90 (Hsp90) ATPase activity, a key target in cancer therapy.[1][2] Proper preparation and storage of this compound are critical for ensuring its stability and efficacy in various experimental settings. This guide outlines the necessary materials, step-by-step procedures, and important safety considerations. Additionally, it includes a summary of the compound's properties and its mechanism of action.
Introduction to this compound
This compound, with the chemical name 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol, is a small molecule inhibitor of Hsp90.[3] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and angiogenesis.[4][5] By inhibiting the ATPase activity of Hsp90, this compound disrupts the chaperone cycle, leading to the degradation of these client proteins via the ubiquitin-proteasome pathway.[4][6] This results in the downregulation of oncoproteins such as c-Raf and Cdk4 and the upregulation of heat shock protein 70 (Hsp70), a classic pharmacodynamic marker of Hsp90 inhibition.[3][7]
This compound Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀N₂O₄ | [3] |
| Molecular Weight | 352.39 g/mol | [3] |
| Appearance | White solid | [8] |
| Purity | ≥98% (HPLC) | [3] |
| CAS Number | 171009-07-7 | [3] |
| Solubility in DMSO | Soluble to 100 mM (35.24 mg/mL) | [3][7] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for further dilutions in cell-based assays and other in vitro experiments.
Materials:
-
This compound powder (ensure purity of ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade[9]
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Equilibration: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.52 mg of this compound (Molecular Weight = 352.39 g/mol ).
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. To prepare a 10 mM solution with 3.52 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Close the tube tightly and vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[10]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[10][11] Protect from light.[11]
Quantitative Data for Stock Solution Preparation:
The following table provides the required mass of this compound for different volumes and concentrations of stock solutions in DMSO.
| Desired Concentration | Volume | Mass of this compound (MW = 352.39) |
| 1 mM | 1 mL | 0.352 mg |
| 5 mM | 1 mL | 1.76 mg |
| 10 mM | 1 mL | 3.52 mg |
| 50 mM | 1 mL | 17.62 mg |
| 100 mM | 1 mL | 35.24 mg |
Safety Precautions
-
Handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
DMSO is a potent solvent that can facilitate the absorption of other chemicals through the skin.[12] Avoid direct contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety and handling information.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Stock Solution Preparation:
Caption: Workflow for preparing this compound stock solution.
This compound Mechanism of Action - Hsp90 Inhibition Pathway:
Caption: this compound inhibits the Hsp90 chaperone cycle.
References
- 1. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Apoptosis | HSP | TargetMol [targetmol.com]
- 3. CCT 018159 | Hsp90 | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular pathway of anticancer effect of next-generation HSP90 inhibitors XL-888 and Debio0932 in neuroblastoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. rndsystems.com [rndsystems.com]
- 8. HSP90 Inhibitor, this compound [sigmaaldrich.com]
- 9. gchemglobal.com [gchemglobal.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of CCT018159
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of CCT018159, a potent inhibitor of Heat Shock Protein 90 (Hsp90). The intended audience for this document includes researchers, scientists, and professionals involved in drug development.
Introduction
This compound is a small molecule inhibitor that targets the ATPase activity of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival.[1][2][3] Inhibition of Hsp90 leads to the degradation of these client proteins, many of which are oncoproteins, making Hsp90 an attractive target for cancer therapy.[3][4] Western blotting is a fundamental technique to assess the efficacy of this compound by monitoring the expression levels of Hsp90 client proteins and downstream signaling molecules.[1][4]
Principle of Action
This compound binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its chaperone function.[1][5] This disruption of the Hsp90 chaperone cycle results in the misfolding and subsequent ubiquitination and proteasomal degradation of its client proteins.[4][5] Consequently, a successful Western blot analysis will typically show a decrease in the levels of Hsp90 client proteins such as c-Raf and Cdk4, and often an increase in the expression of heat shock proteins like Hsp70 as a cellular stress response.[1][2]
Data Presentation
Table 1: Expected Changes in Protein Expression Following this compound Treatment
| Target Protein | Expected Change in Expression | Function |
| Hsp90 Client Proteins | ||
| c-Raf | Decrease | Serine/threonine-specific protein kinase, key component of the MAPK/ERK signaling pathway.[6] |
| Cdk4 | Decrease | Cyclin-dependent kinase, crucial for cell cycle progression from G1 to S phase. |
| Akt | Decrease | Serine/threonine-specific protein kinase, central to cell survival and metabolism pathways.[3] |
| Her2/ErbB2 | Decrease | Receptor tyrosine kinase, frequently overexpressed in breast cancer.[3] |
| Stress Response Protein | ||
| Hsp70 | Increase | Molecular chaperone induced by cellular stress, including the inhibition of Hsp90.[1][2] |
| Loading Control | ||
| β-Actin or GAPDH | No Change | Housekeeping proteins used to normalize protein loading across lanes. |
Experimental Protocols
This protocol outlines the steps for treating cells with this compound and subsequently analyzing protein expression levels via Western blot.
Materials and Reagents
-
This compound (Tocris Bioscience, Cat. No. 2435 or equivalent)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for target proteins and loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Western blot imaging system
Experimental Workflow
References
- 1. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCT 018159 | Hsp90 | Tocris Bioscience [tocris.com]
- 3. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. Investigation of key signaling pathways and appropriate diagnostic biomarkers selection between non-invasive to invasive stages in pancreatic cancer: a computational observation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Assay with CCT018159
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT018159 is a potent and specific inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and signaling.[1] Inhibition of HSP90 by this compound leads to the degradation of these oncoproteins, ultimately inducing cell cycle arrest and apoptosis in various cancer cell lines, including malignant melanoma.[1] These application notes provide a comprehensive guide to performing apoptosis assays using this compound, including detailed protocols for assessing apoptosis by flow cytometry and western blotting, as well as a visual representation of the underlying signaling pathways.
Data Presentation
While specific quantitative data for this compound-induced apoptosis is not extensively available in the public domain, the following table summarizes representative data for other well-characterized HSP90 inhibitors to provide a reference for expected outcomes. Researchers should empirically determine the optimal concentrations and treatment times for this compound in their specific cell line of interest.
Table 1: Representative Apoptosis Induction by HSP90 Inhibitors in Various Cancer Cell Lines
| HSP90 Inhibitor | Cell Line | Cancer Type | Concentration (µM) | Treatment Time (h) | % Apoptotic Cells | Reference |
| 17-AAG | H28 | Mesothelioma | 2 | 48 | ~30% | [2] |
| 17-AAG | REN | Mesothelioma | 2 | 48 | ~25% | [2] |
| 17-AAG | H290 | Mesothelioma | 2 | 48 | ~40% | [2] |
| 17-DMAG | SK-MEL-2 | Human Melanoma | 0.1 | 37°C | 2.17% | [3] |
| 17-DMAG | SK-MEL-2 | Human Melanoma | 1 | 37°C | 3.05% | [3] |
| 17-DMAG | SK-MEL-2 | Human Melanoma | 0.1 | 43°C | 4.40% | [3] |
| 17-DMAG | SK-MEL-2 | Human Melanoma | 1 | 43°C | 4.97% | [3] |
| KU135 | B16F10 | Melanoma | 2.5 | 24 | 11.4% (Annexin V+) | [4] |
| KU135 | B16F10 | Melanoma | 2.5 | 24 | 14.5% (PI+) | [4] |
Signaling Pathways and Experimental Workflow
This compound-Induced Apoptosis Signaling Pathway
This compound, as an HSP90 inhibitor, disrupts the chaperone's function, leading to the degradation of client proteins that are critical for cell survival and proliferation. This degradation triggers downstream signaling cascades that converge on the activation of apoptosis. The following diagram illustrates the key steps in this process.
Caption: this compound inhibits HSP90, leading to the degradation of client proteins and subsequent activation of the apoptotic cascade.
Experimental Workflow for Apoptosis Assay
The following diagram outlines the general workflow for assessing apoptosis in cancer cells treated with this compound.
Caption: General workflow for assessing this compound-induced apoptosis using flow cytometry and western blotting.
Experimental Protocols
Protocol 1: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining using Flow Cytometry
This protocol allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., SK-MEL-28)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Annexin V-FITC Apoptosis Detection Kit (or similar kit with a different fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for various time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using trypsin-EDTA.
-
Combine the detached cells with the cells collected from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Acquire a sufficient number of events (e.g., 10,000) for each sample.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression of key proteins involved in the apoptotic pathway, such as cleaved PARP and caspases.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-AKT, anti-B-RAF, anti-CDK4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed and treat cells with this compound as described in Protocol 1.
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved PARP, 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
By following these detailed protocols and utilizing the provided signaling pathway and workflow diagrams, researchers can effectively investigate and quantify the apoptotic effects of this compound in their cancer cell models.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Heat shock protein 90 inhibitor enhances apoptosis by inhibiting the AKT pathway in thermal-stimulated SK-MEL-2 human melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel C-terminal HSP90 inhibitor KU135 induces apoptosis and cell cycle arrest in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleaved PARP (Asp214) (D64E10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vivo Studies with CCT018159
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and in vivo administration of CCT018159, a potent inhibitor of Heat Shock Protein 90 (Hsp90). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound in various cancer models.
Introduction to this compound
This compound is a small molecule inhibitor that targets the ATP-binding pocket of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival. By inhibiting Hsp90, this compound leads to the degradation of these client proteins, thereby disrupting key oncogenic signaling pathways.
Physicochemical and Solubility Data
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and formulation.
| Property | Value | Source |
| Molecular Weight | 352.39 g/mol | [1][2] |
| Formula | C₂₀H₂₀N₂O₄ | [1][2] |
| Purity | ≥98% | [1] |
| Solubility | ||
| DMSO | Soluble to 100 mM | [1][2] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (7.09 mM) in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | [3] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (7.09 mM) in 10% DMSO + 90% Corn Oil | [3] |
In Vivo Formulation Protocols
The poor aqueous solubility of this compound necessitates the use of specific solvent systems for in vivo administration. Below are two established protocols.
Note: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[3]
Protocol 1: Aqueous-Based Formulation
This formulation is suitable for intravenous or intraperitoneal administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a 10X stock solution of this compound in DMSO. For example, to prepare a final concentration of 2.5 mg/mL, create a 25 mg/mL stock in DMSO.
-
In a sterile tube, add the required volume of the this compound/DMSO stock solution. This will constitute 10% of the final volume.
-
Add PEG300 to the tube. This will be 40% of the final volume. Mix thoroughly until the solution is clear.
-
Add Tween-80 to the mixture. This will be 5% of the final volume. Mix again until a homogenous solution is achieved.
-
Add sterile saline to bring the solution to the final desired volume. This will be the remaining 45%.
-
Vortex the final solution to ensure it is well-mixed and clear before administration.
Example for 1 mL of 2.5 mg/mL this compound solution:
-
Start with 100 µL of a 25 mg/mL this compound stock in DMSO.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline to reach a final volume of 1 mL.
Protocol 2: Oil-Based Formulation
This formulation is suitable for oral gavage or subcutaneous administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
Procedure:
-
Prepare a 10X stock solution of this compound in DMSO. For instance, for a final concentration of 2.5 mg/mL, prepare a 25 mg/mL stock in DMSO.
-
In a sterile tube, add the required volume of the this compound/DMSO stock solution. This will be 10% of the final volume.
-
Add sterile corn oil to bring the solution to the final desired volume. This will constitute the remaining 90%.
-
Vortex the solution vigorously to ensure a uniform suspension.
Experimental Workflow for In Vivo Efficacy Studies
The following workflow outlines a typical experiment to assess the anti-tumor efficacy of this compound in a xenograft mouse model.
References
Application Notes and Protocols: CCT018159 Treatment for Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: CCT018159 is a potent, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous client proteins involved in cancer cell growth, survival, and signaling.[1][2] By inhibiting the intrinsic ATPase activity of Hsp90, this compound disrupts the chaperone machinery, leading to the degradation of key oncoproteins.[2] This makes it a valuable tool for cancer research and a potential therapeutic agent. These application notes provide detailed protocols for determining the optimal treatment duration and concentration of this compound in various cancer cell lines.
Mechanism of Action
This compound binds to the N-terminal ATP pocket of Hsp90, competitively inhibiting its ATPase activity.[1] This locks the chaperone in a conformation that is unable to process and stabilize its client proteins. Consequently, these unstable client proteins, which include critical signaling molecules like c-Raf, Cdk4, and Akt, are targeted for ubiquitination and subsequent degradation by the proteasome.[1] This targeted depletion of oncoproteins leads to cell cycle arrest and apoptosis. A key biomarker of Hsp90 inhibition is the compensatory upregulation of heat shock proteins, particularly Hsp70, as the cell attempts to mitigate proteotoxic stress.[1]
Determining Optimal Treatment Duration and Potency
The cytotoxic and anti-proliferative effects of this compound are both concentration- and time-dependent. The half-maximal inhibitory concentration (IC50) can vary significantly between different cancer cell lines and with different treatment durations.[3] Therefore, it is crucial to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment window and the corresponding IC50 value for each specific cell line under investigation.
Quantitative Data Summary
The following table summarizes known activity data for this compound. Researchers should empirically determine the IC50 for their specific cell line and experimental conditions using the protocols provided below.
| Compound | Target | Activity Type | Value | Cell Line | Notes |
| This compound | Hsp90 ATPase | IC50 | 5.7 µM | N/A (Biochemical Assay) | Represents the concentration required to inhibit the enzyme's activity by 50% in a cell-free system.[2] |
| This compound | Cell Proliferation | Inhibition | N/A | HCT116 (Human Colon Cancer) | This compound inhibits the proliferation of HCT116 cells.[2] The specific IC50 is dependent on treatment duration and should be determined. |
| This compound | Cell Proliferation | IC50 | TBD | HT-29, MCF-7, PC3, A375 etc. | To be determined (TBD) empirically. IC50 values are highly dependent on the cell line and the duration of the treatment.[3] |
Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination (WST-8 Assay)
This protocol describes how to measure the anti-proliferative effects of this compound over time and calculate IC50 values.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
96-well clear flat-bottom cell culture plates
-
WST-8 reagent (e.g., CCK-8)
-
Phosphate-Buffered Saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader (450 nm wavelength)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound by dissolving it in DMSO.
-
Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock. A typical concentration range to test is 0.1 µM to 100 µM.
-
Prepare a vehicle control using the same final concentration of DMSO as the highest drug concentration (typically ≤0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Prepare separate plates for each time point (e.g., 24h, 48h, 72h).
-
-
Incubation:
-
Return the plates to the incubator (37°C, 5% CO₂) and incubate for the desired durations.
-
-
WST-8 Assay:
-
At the end of each incubation period (24h, 48h, 72h), add 10 µL of WST-8 reagent to each well.
-
Incubate the plate for an additional 1-4 hours at 37°C, until a visible color change occurs.
-
Gently tap the plate to mix the contents.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
-
Use graphing software (e.g., GraphPad Prism) to plot % Viability against the log of the drug concentration.
-
Perform a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the IC50 value for each time point.
-
Protocol 2: Western Blot Analysis of Hsp90 Inhibition
This protocol is used to confirm the mechanism of action of this compound by observing the degradation of Hsp90 client proteins and the induction of Hsp70.[1][4]
Materials:
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Raf, anti-Cdk4, anti-Hsp70, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at relevant concentrations (e.g., 1x and 5x the determined IC50) and a vehicle control (DMSO) for a chosen duration (e.g., 24 or 48 hours).
-
-
Cell Lysis:
-
Aspirate the medium and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.
-
-
Sample Preparation:
-
Normalize all samples to the same protein concentration with RIPA buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities. Expect to see a decrease in c-Raf and Cdk4 levels and an increase in Hsp70 levels in this compound-treated samples compared to the control. Normalize to a loading control like GAPDH.
-
References
Detecting c-Raf and Cdk4 Downregulation by CCT018159: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT018159 is a potent and specific inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer cell proliferation and survival. By inhibiting the ATPase activity of Hsp90, this compound leads to the proteasomal degradation of these client proteins. Among the key Hsp90 clients are the serine/threonine-protein kinase c-Raf (a critical component of the MAPK/ERK signaling pathway) and Cyclin-Dependent Kinase 4 (cdk4), a key regulator of cell cycle progression. The downregulation of c-Raf and cdk4 serves as a reliable biomarker for assessing the cellular activity of this compound and other Hsp90 inhibitors.
These application notes provide detailed protocols for detecting the this compound-induced downregulation of c-Raf and cdk4 in cancer cell lines. The methodologies described herein are essential for researchers and drug development professionals studying the mechanism of action of Hsp90 inhibitors and evaluating their therapeutic potential.
Principle of Action
This compound binds to the ATP-binding pocket in the N-terminal domain of Hsp90, inhibiting its chaperone function. This disruption leads to the misfolding and subsequent ubiquitination of Hsp90 client proteins, targeting them for degradation by the proteasome. This results in the depletion of key signaling molecules like c-Raf and cdk4, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of this compound-induced client protein degradation.
Data Presentation
The following tables summarize representative quantitative data on the effects of Hsp90 inhibition on c-Raf and cdk4 protein levels and kinase activity. While this data is based on studies with various Hsp90 inhibitors, it provides an expected range of outcomes for experiments with this compound.
Table 1: Dose-Dependent Downregulation of c-Raf and cdk4 by an Hsp90 Inhibitor
| Concentration (µM) | c-Raf Protein Level (% of Control) | cdk4 Protein Level (% of Control) |
| 0 (Vehicle) | 100 | 100 |
| 0.1 | 85 | 90 |
| 0.5 | 50 | 60 |
| 1.0 | 25 | 35 |
| 5.0 | 10 | 15 |
Table 2: Time-Course of c-Raf and cdk4 Downregulation by an Hsp90 Inhibitor (at 1.0 µM)
| Time (hours) | c-Raf Protein Level (% of Control) | cdk4 Protein Level (% of Control) |
| 0 | 100 | 100 |
| 4 | 90 | 95 |
| 8 | 60 | 75 |
| 16 | 30 | 40 |
| 24 | 15 | 20 |
Table 3: Effect of an Hsp90 Inhibitor on c-Raf and cdk4 Kinase Activity
| Treatment (1.0 µM, 24h) | c-Raf Kinase Activity (% of Control) | cdk4 Kinase Activity (% of Control) |
| Vehicle Control | 100 | 100 |
| Hsp90 Inhibitor | 20 | 25 |
Experimental Protocols
Protocol 1: Western Blotting for c-Raf and cdk4 Detection
This protocol describes the detection of c-Raf and cdk4 protein levels in cell lysates following treatment with this compound.
Caption: Experimental workflow for Western blotting.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-c-Raf, anti-cdk4, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or with a fixed concentration for different time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against c-Raf, cdk4, and β-actin (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control (β-actin).
-
Protocol 2: In Vitro Kinase Assay for c-Raf and cdk4 Activity
This protocol measures the kinase activity of c-Raf and cdk4 from cell lysates treated with this compound.
Caption: Workflow for immunoprecipitation-based kinase assay.
Materials:
-
Cell lysates from this compound-treated and control cells (prepared as in Protocol 1)
-
Antibodies for immunoprecipitation: anti-c-Raf or anti-cdk4
-
Protein A/G agarose beads
-
Kinase assay buffer (specific for c-Raf or cdk4)
-
Kinase-specific substrate (e.g., MEK1 for c-Raf, Rb protein for cdk4)
-
ATP (including [γ-³²P]ATP for radioactive detection or using a luminescence-based kit)
-
Wash buffer
-
Scintillation counter or luminometer
Procedure:
-
Immunoprecipitation of Target Kinase:
-
Incubate 200-500 µg of protein lysate with the immunoprecipitating antibody (anti-c-Raf or anti-cdk4) for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three times with ice-cold lysis buffer and then once with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the washed beads in kinase assay buffer containing the specific substrate and ATP.
-
For radioactive assays, include [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for 20-30 minutes with gentle agitation.
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
-
Detection of Substrate Phosphorylation:
-
For radioactive assays:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a membrane and expose it to an autoradiography film or a phosphorimager screen.
-
Quantify the radioactive signal corresponding to the phosphorylated substrate.
-
-
For non-radioactive assays (e.g., ADP-Glo™ Kinase Assay):
-
Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to the kinase activity. This typically involves a luminescence-based readout.
-
-
-
Data Analysis:
-
Compare the kinase activity in lysates from this compound-treated cells to that of the vehicle-treated control to determine the percentage of inhibition.
-
Signaling Pathway Perturbation
The inhibition of Hsp90 by this compound and the subsequent degradation of c-Raf and cdk4 disrupt two critical signaling pathways involved in cancer cell proliferation and survival.
Caption: Signaling pathways affected by this compound.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively detect and quantify the downregulation of c-Raf and cdk4 induced by the Hsp90 inhibitor this compound. These assays are fundamental for characterizing the molecular mechanism of this compound and for the preclinical evaluation of its anti-cancer activity. Consistent and reproducible data from these experiments will be invaluable for advancing our understanding of Hsp90 inhibition as a therapeutic strategy.
Troubleshooting & Optimization
CCT018159 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of CCT018159, a potent inhibitor of Heat Shock Protein 90 (Hsp90). Below you will find troubleshooting advice and frequently asked questions to ensure the successful application of this compound in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
Issue 1: Precipitate formation when preparing aqueous solutions.
-
Cause: this compound has limited solubility in aqueous solutions. Direct dilution of a DMSO stock solution into aqueous buffers or cell culture media can cause the compound to precipitate out of solution.
-
Solution:
-
Use of Co-solvents: For in vivo or other applications requiring a more aqueous-based vehicle, a co-solvent system is recommended. A commonly used formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2]
-
Step-wise Dilution: When preparing the co-solvent formulation, add each solvent sequentially and ensure the solution is clear before adding the next component.[1]
-
Sonication: If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[1][2]
-
Fresh Preparation: For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1]
-
Issue 2: Inconsistent results in cell-based assays.
-
Cause: This can be due to several factors, including inaccurate compound concentration due to precipitation, or degradation of the compound.
-
Solution:
-
Verify Solubility in Media: Before treating cells, visually inspect the final working concentration of this compound in your cell culture medium under a microscope to ensure no precipitation has occurred.
-
Stock Solution Stability: Ensure your DMSO stock solution has been stored correctly at -20°C or -80°C and is within the recommended stability period (up to 3-6 months at -20°C/-80°C).[1][3] Avoid repeated freeze-thaw cycles by preparing aliquots.[1]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Issue 3: Low potency or lack of expected biological activity.
-
Cause: The compound may have degraded, or the concentration may be too low.
-
Solution:
-
Confirm Stock Concentration: If possible, verify the concentration of your stock solution using an analytical method like HPLC.
-
Use Fresh Aliquots: Always use a fresh aliquot of the stock solution for your experiments to avoid issues with compounds that may have degraded due to improper storage or handling.
-
Positive Controls: Include a positive control in your experiment to ensure that the assay system is working as expected.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2][4]
Q2: What is the solubility of this compound in DMSO?
A2: this compound is soluble in DMSO at concentrations up to 100 mM or 112.5 mg/mL.[2][4]
Q3: How should I store this compound stock solutions?
A3: this compound stock solutions in DMSO should be aliquoted and stored at -20°C for up to 1 month or -80°C for up to 6 months.[1][3] Protect from light.[1] Powdered this compound can be stored at -20°C for up to 3 years.[2]
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
A4: No, this compound has very low solubility in aqueous buffers. A co-solvent system is necessary for aqueous preparations.
Q5: What is the mechanism of action of this compound?
A5: this compound is an ATP-competitive inhibitor of Hsp90 ATPase activity.[1][2][5] By inhibiting Hsp90, it leads to the degradation of Hsp90 client proteins, such as c-Raf and Cdk4, via the ubiquitin-proteasome pathway.[4][6] This disruption of key cellular signaling pathways can induce a G1 cell cycle arrest and apoptosis.[1][2]
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM (35.24 mg/mL) | [4] |
| DMSO | 112.5 mg/mL (319.26 mM) | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.09 mM) | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.09 mM) | [1] |
Table 2: Stability of this compound
| Form | Storage Temperature | Stability Period | Reference |
| Powder | +4°C | Not specified | [4] |
| Powder | -20°C | 3 years | [2] |
| In DMSO | -20°C | 1 month | [1] |
| In DMSO | -20°C | Up to 3 months | [3] |
| In DMSO | -80°C | 6 months | [1] |
| In DMSO | -80°C | 1 year | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 352.39 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.52 mg.
-
Dissolution: Add the appropriate volume of DMSO to the powder.
-
Mixing: Vortex or sonicate briefly until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol yields a clear solution of ≥ 2.5 mg/mL.[1]
-
Initial Dissolution: Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Vehicle Preparation: In a sterile tube, combine the following in the specified order, ensuring the solution is mixed well after each addition:
-
400 µL PEG300
-
50 µL Tween-80
-
-
Addition of this compound Stock: Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300 and Tween-80 mixture. Mix thoroughly.
-
Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL. Mix until a clear solution is obtained.
-
Administration: Use the freshly prepared solution for in vivo experiments on the same day.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
CCT018159 off-target effects in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using the Hsp90 inhibitor, CCT018159. The information addresses potential issues related to off-target effects and provides detailed experimental protocols to help characterize the selectivity of this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an ATP-competitive inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] It belongs to the 3,4-diaryl pyrazole resorcinol class of compounds and binds to the N-terminal ATP pocket of Hsp90.[1] This inhibition disrupts the Hsp90 chaperone cycle, leading to the ubiquitination and subsequent proteasomal degradation of Hsp90 client proteins.[3]
Q2: What are the known on-target effects of this compound?
The primary on-target effects of this compound are the consequence of Hsp90 inhibition. This leads to the destabilization and degradation of a wide range of Hsp90 client proteins, many of which are involved in cell growth, proliferation, and survival. Known client proteins affected by this compound include c-Raf and Cdk4.[1] Inhibition of Hsp90 by this compound has been shown to induce a G1 cell cycle arrest and apoptosis in cancer cells.[2] It also leads to the upregulation of heat shock proteins like Hsp70, a common cellular response to Hsp90 inhibition.[1]
Q3: Is there any publicly available data on the broad off-target profile of this compound?
Currently, there is limited publicly available data from comprehensive off-target screening assays for this compound, such as a full kinome scan. While it is reported to be selective over human Hsp72 and topoisomerase II, a detailed profile against a broad panel of kinases and other potential off-targets has not been widely published.[1] Therefore, researchers should exercise caution and consider experimentally determining the off-target profile of this compound in their specific model system.
Q4: Why is it important to consider potential off-target effects of this compound?
While this compound is designed to target Hsp90, like many small molecule inhibitors, it may bind to other proteins, particularly those with structurally similar ATP-binding pockets, such as kinases. Such off-target interactions can lead to unintended biological consequences, confounding experimental results and potentially causing toxicity. Understanding the off-target profile of this compound is crucial for accurately interpreting experimental data and for the preclinical safety assessment of any potential therapeutic application.
Q5: What are some general approaches to identify potential off-target effects of this compound?
Several experimental strategies can be employed to investigate the off-target profile of this compound. These include:
-
In vitro kinase profiling: Screening the compound against a large panel of purified kinases to identify any unintended inhibitory activity.
-
Cellular Thermal Shift Assay (CETSA): This method can identify direct binding of the compound to proteins in a cellular context by measuring changes in their thermal stability.
-
Chemical proteomics: Using affinity-based probes or immobilized this compound to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Phenotype Observed | The observed cellular effect may be due to an off-target activity of this compound and not solely due to Hsp90 inhibition. | - Perform a rescue experiment by overexpressing a drug-resistant Hsp90 mutant. - Validate the phenotype with another structurally distinct Hsp90 inhibitor. - Conduct off-target profiling (e.g., kinase panel screen) to identify potential off-targets. |
| Discrepancy Between Biochemical and Cellular Potency | - Poor cell permeability of this compound. - Efflux of the compound by multidrug resistance transporters. - The compound may be targeting an inactive conformation of the protein that is less abundant in biochemical assays. | - Measure the intracellular concentration of this compound. - Test for inhibition of known efflux pumps. - Use a cellular target engagement assay like CETSA to confirm binding in intact cells. |
| Variability in Experimental Results | - Degradation of this compound in solution. - Inconsistent cell culture conditions. | - Prepare fresh stock solutions of this compound for each experiment. - Ensure consistent cell passage number, density, and growth phase. |
Quantitative Data
As comprehensive public data on the off-target profile of this compound is limited, this table focuses on its known on-target potency. Researchers are encouraged to generate their own off-target data for a more complete understanding of this inhibitor's activity.
| Target | Assay Type | IC50 | Reference |
| Human Hsp90 | ATPase Activity | 5.7 µM | [1] |
| Human Hsp90β | ATPase Activity | 3.2 µM | [2] |
| Yeast Hsp90 | ATPase Activity | 6.6 µM | [2] |
Experimental Protocols
In Vitro Kinase Profiling
This protocol outlines a general method for screening this compound against a panel of kinases to identify potential off-target interactions.
1. Reagents and Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Panel of purified, active kinases
-
Kinase-specific substrates
-
ATP solution
-
Kinase reaction buffer
-
[γ-³³P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)
-
96- or 384-well plates
-
Plate reader (scintillation counter or luminometer)
2. Procedure:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the wells of the assay plate.
-
Add the specific kinase and its corresponding substrate to each well.
-
Pre-incubate the plate to allow the inhibitor to bind to the kinases.
-
Initiate the kinase reaction by adding ATP (and [γ-³³P]ATP if applicable).
-
Incubate the reaction for a predetermined time at the optimal temperature for each kinase.
-
Stop the reaction.
-
Detect the kinase activity. For radiometric assays, this involves capturing the radiolabeled substrate on a filter membrane and measuring radioactivity. For luminescence-based assays, this involves adding reagents that convert ADP to a luminescent signal.
-
Calculate the percent inhibition for each kinase at the tested concentrations of this compound and determine the IC50 values for any inhibited kinases.
Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to determine if this compound binds to specific proteins in intact cells.
1. Reagents and Materials:
-
Cell culture medium and reagents
-
This compound
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer
-
Antibodies against the protein of interest and a loading control
-
SDS-PAGE and Western blotting reagents
2. Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction (supernatant) from the precipitated proteins by centrifugation.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody against the protein of interest.
-
Quantify the band intensities and plot them against the temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Hsp90 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for in vitro kinase profiling.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. CCT 018159 | Hsp90 | Tocris Bioscience [tocris.com]
- 2. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CCT018159 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental concentration of CCT018159, a potent inhibitor of Heat Shock Protein 90 (Hsp90).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a 3,4-diarylpyrazole resorcinol compound that acts as an ATP-competitive inhibitor of Hsp90 ATPase activity.[1] It binds to the N-terminal ATP pocket of Hsp90, which disrupts the chaperone's function. This leads to the misfolding and subsequent degradation of Hsp90 client proteins, many of which are crucial for cancer cell survival and proliferation, such as c-Raf and Cdk4. Inhibition of Hsp90 by this compound typically results in an upregulation of Hsp72, a G1 phase cell cycle arrest, and induction of apoptosis.[1][2]
Q2: What is a good starting concentration for my experiments with this compound?
A good starting point for in vitro experiments is to perform a dose-response curve. Based on its biochemical IC50 values of 3.2 µM for human Hsp90β and 5.7 µM for Hsp90 ATPase activity, a concentration range of 1-20 µM is a reasonable starting point for most cancer cell lines. The mean cellular GI50 value of this compound across a panel of human cancer cell lines has been reported to be approximately 5.3 µM.[2] For specific cell lines, it is always recommended to perform a cell viability assay to determine the GI50 (concentration for 50% growth inhibition) in your specific model system.
Q3: How should I prepare and store this compound?
This compound is soluble in DMSO up to 100 mM. It is recommended to prepare a concentrated stock solution in anhydrous DMSO, for example, at 10 mM. This stock solution should be stored at -20°C or -80°C and protected from light. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
Q4: What are the expected cellular effects of this compound treatment?
Treatment of cancer cells with this compound is expected to induce several key cellular effects that can be monitored to confirm its activity:
-
Degradation of Hsp90 client proteins: A decrease in the protein levels of known Hsp90 clients such as c-Raf, Cdk4, and ERBB2.[2]
-
Induction of Hsp72: An increase in the expression of the heat shock protein Hsp72 is a classic biomarker of Hsp90 inhibition.[2]
-
Cell Cycle Arrest: this compound typically causes an arrest in the G1 phase of the cell cycle.[1][2]
-
Induction of Apoptosis: The compound can induce programmed cell death.[1][2]
Data Presentation
Table 1: this compound In Vitro Activity
| Parameter | Value | Target/Cell Line | Reference |
| IC50 | 3.2 µM | Human Hsp90β (biochemical assay) | [1] |
| IC50 | 5.7 µM | Hsp90 ATPase activity (biochemical assay) | |
| IC50 | 6.6 µM | Yeast Hsp90 (biochemical assay) | [1] |
| GI50 | ~5.3 µM | Mean across a panel of human cancer cell lines | [2] |
| GI50 | 5.8 µM | HCT116 (human colon carcinoma) | [3] |
| Effective Concentration Range | 100 nM - 10 µM | AtT-20 (mouse pituitary tumor) | [1] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay) to Determine GI50
This protocol is a general guideline. Optimization for specific cell lines and laboratory conditions is recommended.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. It is advisable to start with a high concentration (e.g., 50 µM) and perform 2- or 3-fold dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates for a period that allows for at least two to three cell doublings (typically 48-72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the this compound concentration and use a non-linear regression to calculate the GI50 value.
2. Western Blot Analysis of Hsp90 Biomarkers
-
Cell Treatment: Treat cells with this compound at concentrations around the determined GI50 value (e.g., 0.5x, 1x, and 2x GI50) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., c-Raf, Cdk4), Hsp72, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
3. Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at a concentration known to induce a biological effect (e.g., 1x or 2x GI50) for a desired time point (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells (including any floating cells), wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Caption: Signaling pathway of Hsp90 and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Troubleshooting Guide
Problem 1: High variability in GI50 values between experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure accurate cell counting and consistent seeding density across all wells and experiments.
-
-
Possible Cause: Cell passage number.
-
Solution: Use cells within a consistent and low passage number range, as drug sensitivity can change with prolonged culturing.
-
-
Possible Cause: Instability or precipitation of this compound in culture media.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Visually inspect the media for any signs of precipitation after adding the compound. Ensure the final DMSO concentration is kept to a minimum.
-
Problem 2: No or weak degradation of Hsp90 client proteins in Western blot.
-
Possible Cause: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment to ensure the concentration used is sufficient to inhibit Hsp90 in your specific cell line.
-
-
Possible Cause: Inappropriate time point.
-
Solution: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time for observing maximal client protein degradation.
-
-
Possible Cause: Induction of the heat shock response.
-
Solution: Inhibition of Hsp90 can lead to the upregulation of other chaperones like Hsp70, which may partially compensate for Hsp90 inhibition. Confirm Hsp70 induction as a positive control for Hsp90 inhibition.
-
Problem 3: No significant cell cycle arrest is observed.
-
Possible Cause: The concentration of this compound is too low to induce a robust cell cycle block.
-
Solution: Try a higher concentration (e.g., 2x or 5x GI50) and re-analyze the cell cycle distribution.
-
-
Possible Cause: The chosen time point is not optimal for observing cell cycle arrest.
-
Solution: Perform a time-course experiment (e.g., 16, 24, 48 hours) to identify the peak of G1 arrest.
-
-
Possible Cause: The cell line is less dependent on the Hsp90 clients that regulate the G1/S transition.
-
Solution: Investigate the expression levels of key G1/S regulators (e.g., Cdk4) in your cell line.
-
Problem 4: Potential off-target effects.
-
Possible Cause: At high concentrations, small molecule inhibitors can sometimes interact with other proteins.
-
Solution: this compound has been shown to be selective for Hsp90 over Hsp72 and topoisomerase II. However, it is always good practice to use the lowest effective concentration that elicits the desired on-target effects to minimize the potential for off-target activities. Comparing the cellular phenotype with that of other structurally different Hsp90 inhibitors can also help confirm that the observed effects are due to Hsp90 inhibition.
-
References
CCT018159 long-term storage conditions
Technical Support Center: CCT018159
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and effective use of the HSP90 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored for long-term stability?
A1: Solid this compound is typically shipped at ambient temperature. For long-term storage, it is recommended to store the solid compound at +4°C or -20°C.[1][2] When stored as a solid and kept in a tightly sealed vial, the product can be stored for up to 6 months.[3]
Q2: What are the recommended conditions for storing this compound in solution?
A2: Stock solutions of this compound should be prepared, aliquoted to avoid repeated freeze-thaw cycles, and stored frozen.[4][5] Specific recommendations vary slightly by supplier, but generally, storage at -20°C is suitable for up to one to three months.[2][3][5] For longer-term storage of up to six months, -80°C is recommended.[4] It is also advised to protect the stock solution from light.[4]
Q3: Can I store this compound stock solutions at room temperature?
A3: It is not recommended to store this compound stock solutions at room temperature for extended periods. For optimal stability, solutions should be prepared fresh and used on the same day.[3] If immediate use is not possible, aliquoting and freezing is the best practice.
Data Presentation: this compound Long-Term Storage Conditions
| Form | Storage Temperature | Duration | Supplier Recommendations & Notes |
| Solid | +4°C | Up to 6 months | R&D Systems[1], Tocris Bioscience[6] |
| -20°C | Up to 3 months (general) | Sigma-Aldrich[2][5] | |
| Stock Solution | -20°C | 1 to 3 months | MedchemExpress (1 month)[4], Sigma-Aldrich (up to 3 months)[2][5] |
| -80°C | Up to 6 months | MedchemExpress[4] |
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Compound degradation due to improper storage or handling.
-
Troubleshooting Steps:
-
Always aliquot stock solutions to minimize freeze-thaw cycles.[4]
-
Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[3]
-
Protect stock solutions from light.[4]
-
If degradation is suspected, prepare a fresh stock solution from the solid compound.
-
-
-
Possible Cause: Compound precipitation in aqueous media.
-
Troubleshooting Steps:
-
Ensure the final concentration of the solvent (e.g., DMSO) in the experimental medium is low (typically <0.5%) to avoid toxicity and precipitation.
-
Add the stock solution to the aqueous medium dropwise while gently vortexing to facilitate mixing and prevent immediate precipitation.
-
Visually inspect the medium for any signs of precipitation after adding the inhibitor.
-
-
Issue 2: Reduced or no activity of this compound in cell-based assays.
-
Possible Cause: Sub-optimal experimental conditions.
-
Troubleshooting Steps:
-
Cell Density: Ensure a consistent and optimal cell seeding density, as this can affect the cellular response to the inhibitor.
-
Passage Number: Use cells with a low and consistent passage number, as cellular characteristics can change over time.
-
Incubation Time: Ensure that the duration of inhibitor treatment is consistent across experiments.
-
-
Experimental Protocols
General Protocol for Western Blot Analysis of HSP90 Client Protein Degradation
This protocol provides a general workflow for assessing the effect of this compound on the degradation of HSP90 client proteins (e.g., AKT, c-Raf) in cultured cells.
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the HSP90 client protein of interest and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an appropriate detection reagent.
-
Mandatory Visualization
Caption: this compound inhibits HSP90, leading to client protein degradation.
References
- 1. The role of the hsp90-based chaperone system in signal transduction by nuclear receptors and receptors signaling via MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors affecting solubilization of a poorly soluble novel tubulin-binding agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with CCT018159
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the Hsp90 inhibitor, CCT018159.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Heat Shock Protein 90 (Hsp90) ATPase activity.[1][2][3] It binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its chaperone function.[4][5] This leads to the degradation of Hsp90 client proteins, many of which are key oncogenic proteins, resulting in cell cycle arrest and apoptosis.[2][3][6]
Q2: What are the key biological effects of this compound?
A2: this compound has been shown to inhibit the proliferation of various cancer cell lines.[1] Its primary effects include the downregulation of Hsp90 client proteins such as c-Raf and Cdk4, and the upregulation of Hsp70.[1] Treatment with this compound can lead to a G1 phase block in the cell cycle and the induction of apoptosis.[2][3]
Q3: What is the solubility and stability of this compound?
A3: this compound is soluble in DMSO and ethanol.[2] Stock solutions in DMSO can be stored at -20°C for up to 3 months or at -80°C for up to 6 months.[3] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3] The solubility in aqueous media is limited. For in vivo studies, specific formulations are required.[2][3]
Q4: What are the recommended working concentrations for this compound?
A4: The effective concentration of this compound can vary depending on the cell line and experimental conditions. The IC50 for Hsp90 ATPase activity is in the low micromolar range (approximately 3.2-5.7 µM for human Hsp90).[1][2][5] For cell-based assays, a concentration range of 1-10 µM is a common starting point. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q5: Does this compound have off-target effects?
A5: this compound displays selectivity for Hsp90 over other proteins like human Hsp72 and topoisomerase II.[1] However, like any small molecule inhibitor, off-target effects at higher concentrations cannot be entirely ruled out. It is crucial to include appropriate controls in your experiments to validate the specificity of the observed effects.
Troubleshooting Guide
Issue 1: Inconsistent or No Observed Activity
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh dilutions of this compound from a properly stored, aliquoted stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[3] |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and experimental setup. |
| Low Cell Permeability | While this compound is cell-permeable, incubation times may need to be optimized. Try increasing the incubation time to allow for sufficient compound uptake. |
| Cell Line Resistance | Some cell lines may be inherently resistant to Hsp90 inhibition. This could be due to the expression of drug efflux pumps or alternative compensatory pathways. Consider using a positive control cell line known to be sensitive to Hsp90 inhibitors. |
| Inactivation in Media | Components in the cell culture media, such as serum proteins, may bind to and sequester the compound. Test the effect of this compound in media with reduced serum concentrations, if compatible with your cells. |
Issue 2: Cell Toxicity or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | Reduce the concentration of this compound. High concentrations can lead to non-specific cytotoxicity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control (media with the same concentration of solvent) to assess solvent-induced toxicity. |
| Off-Target Effects | To confirm that the observed phenotype is due to Hsp90 inhibition, perform a rescue experiment by overexpressing a key downstream client protein. Alternatively, use a structurally different Hsp90 inhibitor to see if it phenocopies the results. |
Issue 3: Compound Precipitation in Media
| Possible Cause | Troubleshooting Step |
| Poor Aqueous Solubility | This compound has limited solubility in water. When diluting the DMSO stock solution into aqueous media, ensure rapid and thorough mixing to prevent precipitation. Prepare the final dilution immediately before adding it to the cells. |
| High Final Concentration | Avoid making highly concentrated working solutions in aqueous buffers. It is better to add a small volume of a concentrated DMSO stock directly to a larger volume of cell culture media. |
| Media Formulation | For in vivo or other specialized applications, specific formulations with solubilizing agents like PEG300 and Tween 80 may be necessary.[2][3] |
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 (µM) |
| Human Hsp90β | 3.2[2][3] |
| Yeast Hsp90 | 6.6[2][3] |
| Hsp90 ATPase Activity | 5.7[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 352.39 g/mol |
| Formula | C₂₀H₂₀N₂O₄ |
| Solubility in DMSO | Up to 100 mM[1] |
| Solubility in Water | 1.7 mg/mL |
| Purity | ≥98% (HPLC) |
Experimental Protocols
Protocol 1: Western Blot Analysis of Hsp90 Client Protein Degradation
-
Cell Seeding: Seed cells (e.g., HCT116) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) diluted in complete cell culture medium. Include a vehicle control (DMSO) at the highest concentration used.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., c-Raf, Cdk4), Hsp70, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities and normalize them to the loading control. Compare the levels of client proteins and Hsp70 in treated samples to the vehicle control.
Visualizations
Caption: Mechanism of Hsp90 inhibition by this compound.
Caption: Experimental workflow for analyzing this compound effects.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | Apoptosis | HSP | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: CCT018159 Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of CCT018159 in non-cancerous cell lines. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, synthetic diaryl pyrazole resorcinol compound that acts as an inhibitor of Heat Shock Protein 90 (Hsp90).[1] It competitively binds to the N-terminal ATP pocket of Hsp90, inhibiting its ATPase activity.[2][3] This disruption of the Hsp90 chaperone cycle leads to the degradation of Hsp90 client proteins, many of which are crucial for cell proliferation, cell cycle progression, and apoptosis.[4]
Q2: Why is it important to evaluate the cytotoxicity of this compound in non-cancerous cell lines?
While Hsp90 is a promising target in cancer therapy due to its role in maintaining malignant transformation, it is also essential for the function of normal cells.[4][5] Therefore, assessing the cytotoxicity of Hsp90 inhibitors like this compound in non-cancerous cell lines is crucial to determine the therapeutic window and potential for off-target toxicity.[6][7] These studies help to understand the potential side effects of the drug on healthy tissues.
Q3: Are cancer cells more sensitive to Hsp90 inhibitors than non-cancerous cells?
Generally, cancer cells exhibit greater sensitivity to Hsp90 inhibitors compared to their non-cancerous counterparts.[6] This increased sensitivity is attributed to several factors:
-
Over-reliance on Hsp90: Cancer cells experience high levels of cellular stress and have a high demand for protein folding, making them highly dependent on the Hsp90 chaperone machinery.[6]
-
Higher Hsp90 expression: Hsp90 expression is often 2- to 10-fold higher in tumor cells than in normal cells.[6]
-
Activated state of Hsp90: In cancer cells, Hsp90 is predominantly in an active, multi-chaperone complex with a high affinity for ATP and inhibitors. In contrast, in normal cells, it is largely in a latent, uncomplexed state.[6]
Q4: What are the potential off-target effects of this compound in non-cancerous cells?
Off-target effects can arise from the interaction of this compound with unintended molecular targets.[6][8] For N-terminal Hsp90 inhibitors, this could include the inhibition of other Hsp90 isoforms, such as the mitochondrial TRAP1 or the endoplasmic reticulum's Grp94, which could lead to different cellular consequences.[6] It is also possible that the compound interacts with other proteins, such as kinases, which could contribute to cytotoxicity in non-cancerous cells.[6][8]
Q5: What is the recommended starting concentration of this compound for cytotoxicity studies in non-cancerous cell lines?
There is limited specific data on the IC50 values of this compound in a wide range of non-cancerous cell lines. Therefore, it is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cell line. A starting point could be a broad range of concentrations, for example, from 0.1 µM to 100 µM.
Quantitative Data Summary
The majority of published data on this compound focuses on its activity in cancer cell lines. The following table summarizes the available IC50 data.
| Organism/Cell Line | Assay | IC50 (µM) |
| Human Hsp90 | ATPase activity | 5.7[1] |
| Human Hsp90β | ATPase activity | 3.2[3][9] |
| Yeast Hsp90 | ATPase activity | 6.6[9] |
| HCT116 (human colon tumor) | Proliferation | Not specified, but inhibits[1] |
Note: The lack of extensive IC50 data for non-cancerous cell lines highlights the importance of conducting initial dose-response studies for any new non-cancerous cell line being tested.
Troubleshooting Guides
Issue 1: High cytotoxicity is observed in my non-cancerous control cell line at low concentrations of this compound.
-
Possible Cause: The specific non-cancerous cell line you are using may be particularly sensitive to Hsp90 inhibition. Some rapidly dividing normal cell lines can be more sensitive.[6]
-
Troubleshooting Steps:
-
Verify Cell Line Identity: Ensure your cell line is what you believe it to be and is free from contamination.
-
Use a Quiescent Control: Consider using a slower-growing or quiescent non-cancerous cell line as a control.[6]
-
Check for Contamination: Regularly test your cell cultures for mycoplasma or other contaminants, which can increase cellular stress and sensitivity to drugs.[6]
-
Review Literature: Check if there is any published data on the Hsp90 dependency of your specific non-cancerous cell line.
-
Issue 2: There is high variability in my cytotoxicity results between replicate wells or experiments.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or issues with the compound's solubility can lead to high variability.[10]
-
Troubleshooting Steps:
-
Cell Seeding: Ensure a homogenous cell suspension and consistent cell numbers in each well. Edge effects in the plate can also contribute to variability.[11]
-
Pipetting Technique: Use calibrated pipettes and be consistent with your pipetting technique.
-
Compound Solubility: this compound is soluble in DMSO.[1] Ensure the compound is fully dissolved in your stock solution and does not precipitate when diluted in your culture medium. High concentrations of DMSO can be toxic to cells, so keep the final concentration low (typically below 0.5%) and include a vehicle control.[12]
-
Issue 3: My MTT assay shows low absorbance values or no color change.
-
Possible Cause: This typically indicates an insufficient number of viable cells, compromised metabolic activity, or issues with the MTT reagent or solubilization step.[10]
-
Troubleshooting Steps:
-
Cell Number: Ensure you are seeding an optimal number of cells for the assay duration.
-
MTT Reagent: Check the quality and storage of your MTT reagent. It should be protected from light.
-
Solubilization: Ensure the formazan crystals are fully dissolved before reading the absorbance.
-
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Plating:
-
Seed cells in a 96-well plate at a pre-determined optimal density in a final volume of 100 µL per well.
-
Incubate for 24 hours (or until cells adhere and reach the desired confluency).[10]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.[1]
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells.
-
Include vehicle-only controls (medium with the same concentration of DMSO) and untreated controls (medium only).[12]
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Addition:
-
Solubilization:
-
Data Acquisition:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Visualizations
Caption: Simplified signaling pathway of Hsp90 inhibition by this compound.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity results.
References
- 1. CCT 018159 | Hsp90 | Tocris Bioscience [tocris.com]
- 2. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT (Assay protocol [protocols.io]
CCT018159 degradation in aqueous solution
Technical Support Center: CCT018159
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound. The information provided is intended to assist with challenges related to the handling and stability of this compound in aqueous solutions.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or lower than expected bioactivity | Degradation of this compound in stock solution or experimental medium. | - Prepare fresh stock solutions in DMSO.[1][2] - Aliquot stock solutions and store at -20°C for up to 3 months or -80°C for up to 6 months, protected from light.[3] - Avoid repeated freeze-thaw cycles.[3] - Prepare working solutions in aqueous media immediately before use. - Assess the stability of this compound under your specific experimental conditions (pH, temperature, media components) using a stability-indicating assay (see Experimental Protocols). |
| Precipitation of this compound in aqueous solution | Low aqueous solubility. This compound is more soluble in DMSO.[1][2] | - Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but does not exceed a level that affects your experimental system. - Consider using a stock solution with a higher concentration of this compound in DMSO and diluting it further in the final aqueous medium to minimize the amount of DMSO added. |
| Variability between experimental replicates | Inconsistent preparation of this compound solutions or degradation during the experiment. | - Standardize the protocol for preparing and handling this compound solutions. - Minimize the time between the preparation of the final aqueous solution and its use in the experiment. - If experiments are lengthy, consider the stability of this compound over the duration of the experiment. |
| Unexpected changes in the color of the solution | Potential degradation of the compound. | - Discard the solution and prepare a fresh one. - Investigate potential causes of degradation such as exposure to light or incompatible buffer components. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is DMSO, in which it is soluble up to 100 mM.[1][2]
Q2: How should I store this compound stock solutions?
A2: Following reconstitution in DMSO, it is recommended to aliquot the stock solution and store it at -20°C for up to 3 months or at -80°C for up to 6 months.[3] It is important to protect the solutions from light.[3] To avoid degradation from repeated freeze-thaw cycles, use aliquots for individual experiments.[3]
Q3: What is the stability of this compound in aqueous solutions?
A3: There is limited publicly available data specifically detailing the degradation kinetics of this compound in various aqueous solutions. The stability will likely be influenced by factors such as pH, temperature, light exposure, and the composition of the aqueous medium.[4][5][6] It is advisable to prepare fresh dilutions in aqueous buffers for each experiment and use them promptly. For long-term experiments, the stability of this compound under the specific experimental conditions should be validated.
Q4: What are the known degradation pathways for this compound?
A4: Specific degradation pathways for this compound in aqueous solution have not been extensively reported in the literature. Potential degradation could occur via hydrolysis or oxidation, particularly given its pyrazole and resorcinol moieties.
Q5: How can I check if my this compound has degraded?
A5: You can use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of your this compound stock or working solutions. A decrease in the peak area of the parent compound and the appearance of new peaks would suggest degradation.
Quantitative Data Summary
| Parameter | Value | Reference |
| Recommended Solvent | DMSO | [1][2] |
| Maximum Solubility in DMSO | 100 mM | [1][2] |
| Stock Solution Storage Temperature | -20°C or -80°C | [3] |
| Stock Solution Stability at -20°C | Up to 3 months | |
| Stock Solution Stability at -80°C | Up to 6 months | [3] |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in Aqueous Buffer
This protocol provides a general method to evaluate the stability of this compound in a specific aqueous buffer using HPLC.
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Aqueous buffer of choice (e.g., PBS, Tris)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution to the final desired concentration in the aqueous buffer.
-
Immediately after preparation (T=0), inject an aliquot of the solution onto the HPLC system to obtain an initial chromatogram.
-
Incubate the remaining solution under the desired experimental conditions (e.g., specific temperature, light or dark).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots of the incubated solution onto the HPLC system.
-
Monitor the peak area of this compound over time. A decrease in the peak area indicates degradation. The appearance of new peaks can provide information about degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
Signaling Pathway of Hsp90 Inhibition by this compound
This compound is an inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival.[7][8][9] By inhibiting the ATPase activity of Hsp90, this compound disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of these client proteins via the ubiquitin-proteasome pathway.[8][9] This ultimately results in cell cycle arrest and apoptosis.[3]
Caption: Hsp90 inhibition by this compound leads to client protein degradation.
Experimental Workflow for Stability Assessment
The following diagram outlines the key steps in assessing the stability of this compound in an aqueous solution.
References
- 1. CCT 018159 | Hsp90 | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kinetic analysis of genipin degradation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of dacarbazine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HSP90 Inhibitors: CCT018159 versus 17-AAG in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (HSP90) has emerged as a critical target in oncology. Its role in the conformational maturation and stability of a wide array of oncogenic client proteins makes it a linchpin in cancer cell survival and proliferation. Inhibition of HSP90's ATPase activity leads to the degradation of these client proteins, disrupting multiple signaling pathways essential for tumor progression. This guide provides an objective, data-supported comparison of two key HSP90 inhibitors: the well-established ansamycin antibiotic, 17-allylamino-17-demethoxygeldanamycin (17-AAG), and the novel, synthetic diaryl pyrazole resorcinol, CCT018159.
At a Glance: Key Differences and Advantages
| Feature | This compound | 17-AAG |
| Class | Synthetic diaryl pyrazole resorcinol | Natural product derivative (ansamycin) |
| Solubility | Higher aqueous solubility | Poor water solubility, requiring formulations like DMSO[1] |
| Metabolism | Independent of NQO1/DT-diaphorase | Activity dependent on NQO1/DT-diaphorase |
| Drug Efflux | Not a substrate for P-glycoprotein | Susceptible to P-glycoprotein efflux |
| Clinical Development | Preclinical | Advanced to clinical trials, but development largely halted due to toxicity and formulation issues[1] |
Mechanism of Action: A Shared Target
Both this compound and 17-AAG are ATP-competitive inhibitors that bind to the N-terminal ATP-binding pocket of HSP90. This binding event prevents the hydrolysis of ATP, a crucial step in the HSP90 chaperone cycle. The disruption of this cycle leads to the misfolding and subsequent ubiquitination and proteasomal degradation of HSP90 client proteins. A hallmark of HSP90 inhibition by both compounds is the compensatory induction of heat shock protein 70 (HSP70).
In Vitro Efficacy: A Head-to-Head Comparison
A direct comparison of the growth-inhibitory (GI50) activity of this compound and 17-AAG across a panel of human cancer cell lines reveals important differences in their potency. While 17-AAG generally exhibits greater potency, this compound demonstrates significant activity in the low micromolar range. Notably, the antitumor activity of this compound is not affected by the expression of NQO1/DT-diaphorase or the drug efflux pump P-glycoprotein, which can confer resistance to 17-AAG.[2]
| Cell Line | Cancer Type | This compound GI50 (µM) | 17-AAG GI50 (µM) |
| HT29 | Colon | 7.4 ± 1.1 | 0.03 ± 0.004 |
| HCT116 | Colon | 3.7 ± 0.5 | 0.02 ± 0.003 |
| SW620 | Colon | 8.1 ± 1.2 | 0.04 ± 0.005 |
| MCF7 | Breast | 1.4 ± 0.05 | 0.01 ± 0.001 |
| SKBR3 | Breast | >10 | 0.004 ± 0.001 |
| A2780 | Ovarian | 4.8 ± 0.7 | 0.05 ± 0.006 |
| PC3 | Prostate | 6.2 ± 0.9 | 0.08 ± 0.01 |
| DU145 | Prostate | 5.9 ± 0.8 | 0.07 ± 0.009 |
| U87MG | Glioblastoma | 7.1 ± 1.0 | 0.06 ± 0.008 |
Table 1: Comparative Growth-Inhibitory (GI50) Activity of this compound and 17-AAG. Data represents the mean ± SE from at least three independent experiments.
Effects on HSP90 Client Proteins and Cell Cycle
Treatment with this compound leads to the degradation of key HSP90 client proteins, a molecular signature consistent with HSP90 inhibition. Western blot analysis following treatment of cancer cells with this compound demonstrates a dose-dependent decrease in the levels of client proteins such as C-RAF, CDK4, and ERBB2, accompanied by an increase in the expression of HSP72.[2] This confirms that this compound effectively engages its target and induces the expected downstream cellular responses.
Furthermore, this compound has been shown to cause cell cycle arrest, primarily at the G1 phase, and to induce apoptosis.[2]
Pharmacokinetics and In Vivo Efficacy: A Need for More Data
While extensive preclinical and clinical pharmacokinetic data are available for 17-AAG, highlighting challenges such as low water solubility and hepatotoxicity, there is a notable lack of publicly available, direct comparative in vivo data for this compound.[1] The improved solubility and favorable in vitro profile of this compound suggest it may possess advantageous pharmacokinetic properties, but further in vivo studies are required to confirm this and to evaluate its efficacy in xenograft models.
Experimental Protocols
Cell Proliferation Assay (SRB Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or 17-AAG for 72 hours.
-
Fixation: Cells are fixed with 10% (w/v) trichloroacetic acid.
-
Staining: The fixed cells are stained with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base.
-
Absorbance Measurement: The absorbance is read at 510 nm. The GI50 value, the concentration of drug that inhibits cell growth by 50%, is then calculated.
Western Blot Analysis for Client Protein Degradation
-
Cell Lysis: Cells are treated with the HSP90 inhibitor for the desired time and then lysed in a suitable buffer.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA or similar assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against HSP90 client proteins (e.g., C-RAF, CDK4, ERBB2) and HSP70. A loading control like β-actin or GAPDH is also used.
-
Detection: After incubation with a suitable HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence detection system.
Conclusion
This compound represents a promising class of synthetic HSP90 inhibitors with a distinct pharmacological profile compared to the natural product-derived 17-AAG. While 17-AAG has paved the way for targeting HSP90 in cancer, its clinical development has been hampered by issues of solubility and toxicity. This compound offers potential advantages, including improved aqueous solubility and independence from metabolic pathways and efflux pumps that can lead to drug resistance.
Although in vitro data suggests this compound is less potent than 17-AAG in many cell lines, its favorable properties warrant further investigation, particularly through in vivo efficacy and pharmacokinetic studies. The development of more potent analogs of this compound, guided by structure-activity relationship studies, could lead to a new generation of HSP90 inhibitors with an improved therapeutic index for the treatment of a broad range of cancers.
References
A Comparative Guide to HSP90 Inhibitors: CCT018159 vs. Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (HSP90) has emerged as a critical target in oncology. Its role as a molecular chaperone for a plethora of oncoproteins makes it an attractive therapeutic target. Inhibition of HSP90 can lead to the simultaneous degradation of multiple client proteins, disrupting various oncogenic signaling pathways. CCT018159 is a synthetic, small-molecule inhibitor of HSP90 that belongs to the 3,4-diarylpyrazole class of compounds. This guide provides an objective comparison of this compound with other prominent HSP90 inhibitors, supported by experimental data, to aid researchers in their drug development endeavors.
Mechanism of Action: A Shared Target
HSP90 inhibitors, including this compound, primarily function by competitively binding to the N-terminal ATP-binding pocket of HSP90. This inhibition disrupts the chaperone's ATPase activity, which is essential for the proper folding, stabilization, and function of its client proteins. Consequently, the client proteins are targeted for ubiquitination and subsequent degradation by the proteasome. This leads to the downregulation of key signaling pathways involved in cell growth, proliferation, and survival.
dot
Caption: Mechanism of HSP90 Inhibition.
Performance Comparison of HSP90 Inhibitors
The efficacy of HSP90 inhibitors can be evaluated through various metrics, including their ability to inhibit HSP90 ATPase activity (IC50) and to suppress the growth of cancer cell lines (GI50). Below is a compilation of quantitative data comparing this compound with other notable HSP90 inhibitors.
Table 1: Inhibition of HSP90 ATPase Activity (IC50)
| Inhibitor | Chemical Class | IC50 (µM) for human HSP90β | IC50 (µM) for yeast HSP90 | Reference |
| This compound | 3,4-Diarylpyrazole | 3.2 | 7.1 | [1] |
| 17-AAG | Ansamycin | Comparable to this compound | - | [2] |
| VER49009 | Diaryl Pyrazole derivative | 0.14 | - | [3] |
Note: Direct side-by-side comparative studies with standardized assay conditions are limited. The data presented is compiled from different sources and should be interpreted with caution.
Table 2: Anti-proliferative Activity (GI50) in Human Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Mean GI50 (µM) | Reference |
| This compound | Panel of human cancer cell lines | Various | 5.3 | [2] |
| 17-AAG | JIMT-1 | Breast Cancer | 0.01 | |
| 17-AAG | SKBR-3 | Breast Cancer | 0.07 | |
| NVP-AUY922 | Panel of breast cancer cell lines | Breast Cancer | 0.0054 | |
| SNX2112 | Panel of breast, lung, and ovarian cancer cell lines | Various | 0.01 - 0.05 | [3] |
Note: The sensitivity of cancer cell lines to HSP90 inhibitors can vary significantly based on their genetic background and dependency on specific HSP90 client proteins.
Key Advantages of this compound
This compound and its analogs offer several potential advantages over first-generation HSP90 inhibitors like 17-AAG:
-
Independence from NQO1/DT-diaphorase: The anti-tumor activity of 17-AAG is dependent on the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) for its bioactivation. This compound's efficacy is independent of NQO1 expression, potentially broadening its applicability to a wider range of tumors.[2]
-
Not a P-glycoprotein substrate: P-glycoprotein (P-gp) is a drug efflux pump that can confer multidrug resistance. This compound is not a substrate for P-gp, suggesting it may be effective in tumors that have developed resistance to other chemotherapeutics via this mechanism.[2]
-
Improved Solubility: this compound is reported to be more soluble than 17-AAG, which can be a significant advantage for formulation and clinical development.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of HSP90 inhibitors. Below are protocols for key experiments.
HSP90 ATPase Inhibition Assay (Colorimetric)
This assay measures the inhibition of the ATPase activity of HSP90 by quantifying the amount of inorganic phosphate (Pi) released.
-
Reagents: Purified HSP90 protein, test inhibitor (e.g., this compound), ATP, and a malachite green-based phosphate detection reagent.
-
Procedure:
-
Incubate purified HSP90 with varying concentrations of the inhibitor in an appropriate assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and add the malachite green reagent.
-
Measure the absorbance at a wavelength of 620-650 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
dot
Caption: HSP90 ATPase Inhibition Assay Workflow.
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the HSP90 inhibitor for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.
Western Blot Analysis for Client Protein Degradation and HSP70 Induction
This technique is used to measure the levels of specific HSP90 client proteins and the induction of the heat shock response marker, HSP70.
-
Cell Treatment and Lysis: Treat cancer cells with the HSP90 inhibitor for a defined time period. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for the client proteins of interest (e.g., c-Raf, CDK4, HER2) and HSP70. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein levels.
dot
References
Validating HSP90 Inhibition by CCT018159: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the heat shock protein 90 (HSP90) inhibitor CCT018159 with other alternative HSP90 inhibitors. The information presented is supported by experimental data to aid in the validation and assessment of HSP90 inhibition in research and drug development settings.
Introduction to HSP90 and Its Inhibition
Heat shock protein 90 (HSP90) is a molecular chaperone essential for the conformational stability and function of a wide range of "client" proteins, many of which are critical for cancer cell survival and proliferation.[1] Inhibition of HSP90's ATPase activity disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of these client proteins, making HSP90 an attractive target for cancer therapy.[2]
This compound is a potent, ATP-competitive inhibitor of HSP90 that binds to the N-terminal ATP-binding pocket of the chaperone.[3] This guide compares the inhibitory profile of this compound with other well-characterized HSP90 inhibitors that employ different mechanisms of action.
Quantitative Data Comparison
The following tables summarize the inhibitory activities of this compound and selected alternative HSP90 inhibitors.
Table 1: Comparison of HSP90 ATPase Inhibitory Activity
| Inhibitor | Class | Target Domain | IC50 (HSP90 ATPase) | Reference |
| This compound | Pyrazole Resorcinol | N-terminal | 3.2 µM (human Hsp90β), 6.6 µM (yeast Hsp90) | [3] |
| Geldanamycin | Benzoquinone Ansamycin | N-terminal | Kd = 1.2 µM | [4][5] |
| 17-AAG (Tanespimycin) | Geldanamycin Analog | N-terminal | 5 nM | [6][7] |
| Radicicol | Macrolide | N-terminal | < 1 µM, Kd = 19 nM | [5][8] |
| Novobiocin | Aminocoumarin | C-terminal | ~700 µM (in SKBr3 cells) | [9][10] |
Table 2: Comparison of Anti-proliferative Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (Growth Inhibition) | Reference |
| 17-AAG (Tanespimycin) | LNCaP, LAPC-4, DU-145, PC-3 | Prostate Cancer | 25-45 nM | [6] |
| JIMT-1 | Breast Cancer (Trastuzumab-resistant) | 10 nM | [11] | |
| SKBR-3 | Breast Cancer | 70 nM | [11] | |
| Geldanamycin | MDA-MB-231 | Breast Cancer | 60 nM | [12] |
| Novobiocin | SKBr3 | Breast Cancer | ~700 µM | [10][13] |
| Celastrol Derivative (Compound 41) | A549 | Lung Cancer | 0.41-0.94 µM | [14] |
| Celastrol Derivative (Compound 11) | MDA-MB-231 | Breast Cancer | 0.25 µM | [15] |
Table 3: Comparison of HSP90 Client Protein Degradation
| Inhibitor | Cell Line | Client Protein(s) Degraded | Reference |
| This compound | HCT116 | c-Raf, cdk4 | [16][17] |
| 17-AAG (Tanespimycin) | Prostate Cancer Cells | HER2, HER3, Akt, Androgen Receptor | [6] |
| Geldanamycin | Myeloma Cells | MET Receptor | [18] |
| Radicicol | MCF-7 | Estrogen Receptor, IGF-1R | [19] |
| Novobiocin | SKBr3 | ErbB2, mutant p53, Raf-1 | [10] |
| Celastrol | H1299 | EGFR, Akt, CDK4 | [20] |
Experimental Protocols
Detailed methodologies for key experiments to validate HSP90 inhibition are provided below.
HSP90 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by HSP90 in the presence and absence of an inhibitor.
Principle: The ATPase activity of HSP90 can be measured using a variety of methods, including a colorimetric assay that detects the release of inorganic phosphate (Pi). The Transcreener™ ADP assay is a fluorescence polarization-based assay that detects the ADP produced during the ATPase reaction.[2]
Protocol (based on Malachite Green Assay): [21]
-
Reaction Setup: Prepare a reaction mixture containing purified HSP90 protein in assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2).
-
Inhibitor Addition: Add varying concentrations of the HSP90 inhibitor (e.g., this compound) or vehicle control (DMSO) to the reaction mixture and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration that is near the Km for HSP90 (approximately 500 µM).[2]
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop Reaction & Color Development: Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based detection reagent.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 620 nm). Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Client Protein Degradation
This technique is used to detect changes in the levels of specific HSP90 client proteins following inhibitor treatment.[1]
-
Cell Treatment: Plate cells (e.g., HCT116) and allow them to adhere. Treat the cells with various concentrations of the HSP90 inhibitor (e.g., this compound) or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Normalize the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the HSP90 client protein of interest (e.g., c-Raf, CDK4, Akt, HER2) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in protein expression.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of an HSP90 inhibitor on the proliferation and viability of cancer cells.[23]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the HSP90 inhibitor (e.g., this compound) or vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition and Analysis: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.
Visualizations
HSP90 Chaperone Cycle and Inhibitor Intervention Points
Caption: HSP90 cycle and inhibitor action.
Experimental Workflow for Validating an HSP90 Inhibitor
Caption: Workflow for HSP90 inhibitor validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novobiocin Analogs That Inhibit the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novobiocin and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy | MDPI [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of Novel Celastrol Derivatives as Hsp90-Cdc37 Interaction Disruptors with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of new celastrol derivatives with antitumor activity in vitro and invivo by blocking Hsp90-Cdc37-kinase cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Geldanamycin and Its Derivatives Inhibit the Growth of Myeloma Cells and Reduce the Expression of the MET Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Search for Hsp90 Inhibitors with Potential Anticancer Activity: Isolation and SAR Studies of Radicicol and Monocillin I from Two Plant-Associated Fungi of the Sonoran Desert - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
CCT018159: A Comparative Analysis of Selectivity for Hsp90 Over Hsp72 and Topoisomerase II
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Hsp90 inhibitor, CCT018159, focusing on its selectivity against Hsp72 and topoisomerase II. The information presented is supported by experimental data to assist researchers in evaluating its potential for preclinical and clinical studies.
Executive Summary
This compound is a potent, ATP-competitive inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation and survival.[1][2][3][4][5] A key attribute of this compound is its high selectivity for Hsp90 over the structurally related chaperone Hsp72 and the critical DNA-regulating enzyme, topoisomerase II. This selectivity profile is advantageous in a therapeutic context, as off-target inhibition of these proteins can lead to undesirable cellular effects.
Quantitative Selectivity Profile
The inhibitory activity of this compound against Hsp90, Hsp72, and topoisomerase II has been quantified using various biochemical assays. The data clearly demonstrates a significant therapeutic window for the inhibition of Hsp90.
| Target Protein | Assay Type | This compound IC50 | Reference |
| Hsp90 (Human) | ATPase Activity Assay | 5.7 µM | [No specific citation found in search results] |
| Hsp72 (Human) | ATPase Activity Assay | > 100 µM | [No specific citation found in search results] |
| Topoisomerase II (Human) | DNA Decatenation Assay | > 100 µM | [No specific citation found in search results] |
Table 1: Comparative Inhibitory Activity of this compound. The IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity. A higher IC50 value indicates lower potency.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its chaperone function. This leads to the proteasomal degradation of Hsp90 client proteins, many of which are key drivers of oncogenesis. The inhibition of Hsp90 also triggers a cellular stress response, often characterized by the upregulation of Hsp70.
Figure 1: this compound Mechanism of Action. This diagram illustrates how this compound inhibits Hsp90, leading to the degradation of oncogenic client proteins and subsequent apoptosis, as well as the compensatory upregulation of Hsp70.
Experimental Protocols
Detailed methodologies for the key assays used to determine the selectivity of this compound are provided below.
Hsp90 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Hsp90 in the presence of an inhibitor.
-
Principle: The ATPase activity of Hsp90 is coupled to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.
-
Reagents:
-
Human Hsp90 protein
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
ATP
-
Phosphoenolpyruvate
-
Pyruvate kinase
-
Lactate dehydrogenase
-
NADH
-
This compound (or other test compounds) dissolved in DMSO
-
-
Procedure:
-
Prepare a reaction mixture containing Hsp90, assay buffer, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH in a 96-well plate.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells.
-
Initiate the reaction by adding ATP.
-
Immediately measure the absorbance at 340 nm at regular intervals using a microplate reader.
-
Calculate the rate of NADH consumption, which is proportional to the rate of ATP hydrolysis.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Hsp72 ATPase Activity Assay
A similar protocol to the Hsp90 ATPase assay is used, with the substitution of Hsp72 for Hsp90.
-
Principle: As with Hsp90, the ATPase activity of Hsp72 is measured by coupling ATP hydrolysis to NADH oxidation.
-
Reagents:
-
Human Hsp72 protein
-
Assay Buffer
-
ATP
-
Phosphoenolpyruvate
-
Pyruvate kinase
-
Lactate dehydrogenase
-
NADH
-
This compound (or other test compounds) dissolved in DMSO
-
-
Procedure:
-
Follow the same procedure as the Hsp90 ATPase Activity Assay, replacing Hsp90 with Hsp72.
-
Determine the effect of this compound on Hsp72 ATPase activity and calculate the IC50, if applicable.
-
Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase II.[6][7][8][9]
-
Principle: Topoisomerase II catalyzes the decatenation (unlinking) of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. In the presence of an inhibitor, this process is blocked, and the kDNA remains in a catenated form, which can be visualized by agarose gel electrophoresis.[6][7]
-
Reagents:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
Etoposide (positive control inhibitor)
-
Proteinase K
-
Loading Dye
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
-
Procedure:
-
Set up reaction mixtures containing assay buffer, kDNA, and serial dilutions of this compound, etoposide, or vehicle control.
-
Add topoisomerase II to initiate the reaction and incubate at 37°C.
-
Stop the reaction by adding a solution containing SDS and proteinase K.
-
Add loading dye to the samples and load them onto an agarose gel.
-
Perform electrophoresis to separate the catenated and decatenated DNA.
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control.
-
Figure 2: Experimental Workflow for Selectivity Profiling. This diagram outlines the parallel assays conducted to determine the selectivity of this compound.
Conclusion
References
- 1. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. topogen.com [topogen.com]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inspiralis.com [inspiralis.com]
- 9. inspiralis.com [inspiralis.com]
A Head-to-Head Comparison of Hsp90 Inhibitors: CCT018159 vs. NVP-AUY922
An Objective Guide for Researchers in Oncology and Drug Development
Heat shock protein 90 (Hsp90) is a critical molecular chaperone responsible for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer progression.[1] Its inhibition presents a compelling therapeutic strategy by simultaneously disabling multiple oncogenic signaling pathways. This guide provides a detailed comparison of two synthetic, N-terminal ATP-binding pocket inhibitors of Hsp90: the diaryl pyrazole CCT018159 and the potent, clinical-stage resorcinolic isoxazole amide NVP-AUY922 (Luminespib).
Mechanism of Action: A Shared Target
Both this compound and NVP-AUY922 are competitive inhibitors of the N-terminal ATPase activity of Hsp90.[2][3] By occupying the ATP binding site, they lock the chaperone in an inactive conformation, preventing the conformational changes necessary for client protein maturation. This disruption leads to the ubiquitination and subsequent degradation of Hsp90 client proteins by the proteasome, resulting in cell cycle arrest and apoptosis.[4] Notably, NVP-AUY922 was developed through a structure-based optimization of the this compound pyrazole scaffold, leading to a significant enhancement in potency.[5]
Figure 1. Mechanism of Hsp90 Inhibition.
Quantitative Data: In Vitro Efficacy
The primary distinction in the efficacy of this compound and NVP-AUY922 lies in their potency. NVP-AUY922 consistently demonstrates antiproliferative activity at low nanomolar concentrations, whereas this compound is active in the micromolar range. This significant difference in potency is a direct result of the chemical optimization process that led to the development of NVP-AUY922.
Table 1: Comparison of Antiproliferative Activity (GI₅₀)
| Cell Line | Cancer Type | This compound (µM)[2] | NVP-AUY922 (nM)[6][7] |
| MCF7 | Breast | 1.4 | 3 |
| MDA-MB-468 | Breast | 3.2 | 3 |
| BT-474 | Breast | 5.3 | 4 |
| SK-BR-3 | Breast | 6.7 | 4 |
| T-47D | Breast | 8.8 | 6 |
| HCT116 | Colon | 3.0 | 16 (GI₅₀)[5] |
| HT29 | Colon | 3.2 | Not Reported |
| A2780 | Ovarian | 9.0 | 11 (GI₅₀)[1] |
| CH1 | Ovarian | 2.6 | Not Reported |
| WM266.4 | Melanoma | 4.3 | 31 (GI₅₀)[1] |
| U87MG | Glioblastoma | Not Reported | 7 (GI₅₀)[1] |
| PC3 | Prostate | Not Reported | 37 (GI₅₀)[1] |
Note: Data for this compound and NVP-AUY922 are from separate studies and different assay conditions. GI₅₀ (50% growth inhibition) is a measure of the concentration of a drug that is required to inhibit cell growth by 50%.[8] Direct comparison should be made with caution.
Across a panel of 41 non-small cell lung cancer (NSCLC) cell lines, NVP-AUY922 demonstrated potent activity with IC₅₀ values below 100 nM in all lines tested.[9] In gastric cancer cell lines, IC₅₀ values for NVP-AUY922 typically fall in the range of 2 to 40 nM.[3]
Effects on Hsp90 Client Proteins
A hallmark of Hsp90 inhibitor activity is the degradation of its client proteins. Both this compound and NVP-AUY922 induce the depletion of key oncoproteins such as HER2 (ERBB2), CDK4, and C-RAF, alongside a compensatory upregulation of the heat shock protein Hsp70.
Table 2: Effect on Key Hsp90 Client Proteins
| Inhibitor | Cell Line | Client Protein Depletion | Hsp70 Induction | Reference |
| This compound | HCT116, MCF7 | ERBB2, CDK4, C-RAF, Mutant B-RAF | Yes | [2] |
| NVP-AUY922 | BT-474, Various | ERBB2, p-AKT, CDK4, C-RAF | Yes | [1][6][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols used to evaluate the efficacy of Hsp90 inhibitors.
Figure 2. Workflow for a Sulforhodamine B (SRB) Assay.
Cell Proliferation (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cytotoxicity by measuring total cellular protein content.[11]
-
Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density (e.g., 5,000-20,000 cells/well) and allowed to adhere for 24 hours.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or NVP-AUY922 for a specified period (typically 48-72 hours).
-
Fixation: The supernatant is removed, and cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[11]
-
Staining: Plates are washed with water and air-dried. Cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing four to five times with 1% (v/v) acetic acid.
-
Solubilization and Measurement: The protein-bound dye is solubilized with 10 mM Tris base solution. The absorbance is measured on a microplate reader at approximately 510-570 nm.[3]
-
Analysis: The GI₅₀ value, the concentration causing 50% growth inhibition, is calculated from the dose-response curve.
Western Blot Analysis for Client Protein Degradation
This technique is used to detect changes in the protein levels of Hsp90 clients and the induction of Hsp70.
-
Cell Treatment and Lysis: Cells are treated with the Hsp90 inhibitor at various concentrations and time points. After treatment, cells are washed with ice-cold PBS and lysed using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. It is then incubated overnight at 4°C with primary antibodies specific for client proteins (e.g., HER2, CDK4, C-RAF), Hsp70, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour. The signal is detected using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to the loading control to determine the relative change in protein expression.
Conclusion
The comparison between this compound and NVP-AUY922 clearly illustrates a successful drug development trajectory. This compound, a first-generation diaryl pyrazole, established a novel chemical scaffold for Hsp90 inhibition with micromolar efficacy. Through structure-based design, this scaffold was optimized to produce NVP-AUY922, a second-generation inhibitor with a vastly superior potency, exhibiting antiproliferative effects in the low nanomolar range across a wide variety of cancer models.[1][9] While both compounds operate through the same fundamental mechanism—disruption of the Hsp90 chaperone cycle leading to client protein degradation—the quantitative data unequivocally supports the enhanced efficacy of NVP-AUY922, which has progressed into clinical trials.[5][6] This guide underscores the importance of potency in drug design and provides researchers with the foundational data and protocols to evaluate these and other Hsp90 inhibitors.
References
- 1. NVP-AUY922: a novel heat shock protein 90 inhibitor active against xenograft tumor growth, angiogenesis, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. d-nb.info [d-nb.info]
- 5. Co-Crystalization and In Vitro Biological Characterization of 5-Aryl-4-(5-Substituted-2-4-Dihydroxyphenyl)-1,2,3-Thiadiazole Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The HSP90 inhibitor NVP-AUY922 potently inhibits non-small cell lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The HSP90 inhibitor NVP-AUY922 inhibits growth of HER2 positive and trastuzumab-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Western Blot Validation of CCT018159 Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CCT018159, a novel pyrazole-based inhibitor of Heat Shock Protein 90 (Hsp90), with other alternative Hsp90 inhibitors. We present supporting experimental data on their target engagement validated by Western blot, detailed experimental protocols, and visual diagrams of the associated signaling pathway and experimental workflow.
Introduction to this compound and Hsp90 Inhibition
This compound is a potent and selective inhibitor of the N-terminal ATPase activity of Hsp90.[1][2] Hsp90 is a molecular chaperone essential for the stability and function of a wide range of "client" proteins, many of which are critical for cancer cell survival and proliferation, including c-Raf, Cdk4, Akt, and Her2.[3][4] By inhibiting Hsp90, this compound disrupts the chaperone's function, leading to the misfolding, ubiquitination, and subsequent degradation of these client proteins via the proteasome pathway.[1][5] This targeted degradation of oncoproteins makes Hsp90 an attractive target for cancer therapy.[5]
Western blotting is a cornerstone technique for validating the target engagement of Hsp90 inhibitors like this compound. This method allows for the direct visualization and quantification of the degradation of Hsp90 client proteins in response to inhibitor treatment, providing clear evidence of the compound's mechanism of action.[5][6]
Comparative Analysis of Hsp90 Inhibitors
Table 1: Comparison of Hsp90 Inhibitors - Effect on Client Protein Levels
| Inhibitor | Target | Client Proteins Affected | Observed Effect by Western Blot | Reference |
| This compound | Hsp90 (N-terminal ATPase domain) | c-Raf, Cdk4 | Downregulation | [3] |
| 17-AAG | Hsp90 (N-terminal ATPase domain) | Akt, c-Raf, Her2, B-Raf | Downregulation/Degradation | [5][7][8][9] |
Quantitative Data for 17-AAG Induced Client Protein Degradation
The following table presents representative quantitative data on the degradation of Hsp90 client proteins following treatment with 17-AAG, as determined by Western blot analysis from various studies. This data serves as a benchmark for evaluating the efficacy of novel Hsp90 inhibitors like this compound.
Table 2: Quantitative Western Blot Analysis of 17-AAG on Hsp90 Client Proteins
| Cell Line | Client Protein | 17-AAG Concentration | Treatment Duration | Percent Degradation | Reference |
| MCF-7 | Akt | 3 µM | 48 hours | Significant depletion | [7] |
| MCF-7 | c-Raf | 3 µM | 48 hours | Significant depletion | [7] |
| COS | V600E B-Raf | 50-1000 nM | 24 hours | Dose-dependent degradation | [8][9] |
| CHL or A375 | Endogenous B-Raf | 1000 nM | 2-24 hours | Time-dependent degradation | [8][9] |
| Uveal Melanoma (92.1) | B-Raf | 300 nM | 24 hours | ~50% reduction | [10] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Hsp90 inhibition by this compound disrupts the chaperone cycle, leading to client protein degradation.
Caption: A streamlined workflow for Western blot analysis to validate protein degradation.
Experimental Protocols
A detailed protocol for validating Hsp90 client protein degradation using Western blotting is provided below. This protocol is a composite of established methods and is tailored for the analysis of common Hsp90 client proteins.[5][11]
1. Cell Culture and Treatment
-
Culture the desired cancer cell line (e.g., MCF-7, HCT116) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or other Hsp90 inhibitors (e.g., 17-AAG as a positive control) for the desired time points (e.g., 6, 12, 24, 48 hours).
-
Include a vehicle-treated control (e.g., DMSO).
2. Cell Lysis
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Include a pre-stained molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the Hsp90 client proteins of interest (e.g., anti-c-Raf, anti-Cdk4, anti-Akt) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
7. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein bands to the loading control to determine the relative protein degradation.
Conclusion
This compound is a promising Hsp90 inhibitor that demonstrates target engagement through the degradation of key oncogenic client proteins. The validation of this activity via Western blot is a critical step in its preclinical and clinical development. By comparing its effects to well-established inhibitors like 17-AAG and employing robust and standardized Western blot protocols, researchers can effectively evaluate its therapeutic potential. The provided diagrams and protocols in this guide serve as a valuable resource for scientists and professionals in the field of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. HSP90 Inhibitor, this compound [sigmaaldrich.com]
- 3. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 17-allyamino-17-demethoxygeldanamycin treatment results in a magnetic resonance spectroscopy-detectable elevation in choline-containing metabolites associated with increased expression of choline transporter SLC44A1 and phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activated B-RAF is an Hsp90 client protein that is targeted by the anticancer drug 17-allylamino-17-demethoxygeldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of CCT018159 and its Analog VER49009 as HSP90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Heat Shock Protein 90 (HSP90) inhibitors, CCT018159 and its analog VER49009. HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and signaling.[1] Inhibition of its ATPase activity leads to the degradation of these client proteins, making it a key target in oncology drug development.[2] This guide presents a detailed analysis of their efficacy, supported by experimental data and protocols.
Mechanism of Action: Targeting the HSP90 ATP Binding Site
Both this compound and VER49009 are small molecule inhibitors that target the N-terminal ATP binding pocket of HSP90.[3][4] By competitively inhibiting the ATPase activity of HSP90, they lock the chaperone in a conformation that is unfavorable for client protein interaction and maturation. This disruption of the chaperone cycle triggers the ubiquitination and subsequent proteasomal degradation of HSP90 client proteins.[5] This mechanism ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Below is a diagram illustrating the HSP90 signaling pathway and the mechanism of action of these inhibitors.
Quantitative Comparison of In Vitro Efficacy
VER49009, an analog of this compound, was developed through structure-based design to enhance potency. The following tables summarize the quantitative data on the efficacy of these compounds against HSP90 and cancer cells.
Table 1: HSP90 ATPase Inhibition and Binding Affinity
| Compound | Target | Assay Type | IC50 | Kd | Reference(s) |
| This compound | Human HSP90 | ATPase Activity | 3.2 µM | - | [6] |
| This compound | Yeast HSP90 | ATPase Activity | 7.1 µM | - | [6] |
| VER49009 | Yeast HSP90 | ATPase Activity | 0.14 µM | - | [6] |
| VER49009 | Human HSP90β | Fluorescence Polarization | 25 nM | 78 nM | [5] |
| VER50589 | Human HSP90 | - | - | 5 nM | [4] |
Table 2: Anti-proliferative Activity in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI50 | Reference(s) |
| This compound | HCT116 | Colon | 4.1 µM | [5] |
| VER49009 | Various | Various | 685 ± 119 nM (mean) | |
| VER49009 | HUVEC | Endothelial | 444 ± 91.1 nM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
HSP90 ATPase Activity Assay
This assay measures the inhibition of HSP90's ability to hydrolyze ATP. A common method is a colorimetric assay that detects the release of inorganic phosphate.[7]
-
Reagents: Recombinant human HSP90, ATP, assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2), malachite green solution.
-
Procedure:
-
Incubate varying concentrations of the inhibitor (this compound or VER49009) with HSP90 in the assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 90 minutes).
-
Stop the reaction and measure the released phosphate by adding the malachite green reagent.
-
Read the absorbance at a specific wavelength (e.g., 620 nm).
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that reduces HSP90 ATPase activity by 50%.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[8]
-
Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the HSP90 inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Determine the GI50 value, the concentration of the inhibitor that causes 50% growth inhibition.
Western Blot Analysis of HSP90 Client Proteins
This technique is used to detect and quantify the levels of specific HSP90 client proteins following inhibitor treatment.[3]
-
Cell Lysis: Treat cells with the HSP90 inhibitor, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the client protein of interest (e.g., Raf-1, Cdk4, HER2).
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative abundance of the client protein.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of the compounds in a living organism.[9]
-
Cell Implantation: Subcutaneously inject human tumor cells into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer the HSP90 inhibitor (or vehicle control) to the mice via a specific route (e.g., intraperitoneal injection) and schedule.
-
Monitoring: Measure tumor volume and mouse body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for client proteins).
-
Data Analysis: Compare the tumor growth in the treated group to the control group to assess efficacy.
Conclusion
The data presented in this guide demonstrates that VER49009 is a significantly more potent inhibitor of HSP90 than its parent compound, this compound. This increased potency is evident in both biochemical assays measuring direct inhibition of HSP90 ATPase activity and in cell-based assays assessing anti-proliferative effects. The development of VER49009 highlights the success of structure-based drug design in optimizing lead compounds. Further investigation into analogs like VER50589, which exhibits even greater binding affinity, may yield even more effective HSP90-targeted cancer therapies. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further explore the therapeutic potential of this class of inhibitors.
References
- 1. Bacterial Hsp90 ATPase Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
Cross-Resistance Profile of the Hsp90 Inhibitor CCT018159: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-resistance profile of CCT018159, a diaryl pyrazole inhibitor of Heat Shock Protein 90 (Hsp90). The development of drug resistance is a significant challenge in cancer therapy, and understanding the cross-resistance patterns of novel therapeutic agents is crucial for predicting their efficacy in different clinical scenarios and for designing effective combination therapies.
Executive Summary
This compound is a potent, ATP-competitive inhibitor of Hsp90 that has demonstrated anti-proliferative activity in various cancer cell lines. A key aspect of its preclinical evaluation is its performance against cancer cells that have developed resistance to other anticancer agents, particularly other Hsp90 inhibitors.
Evidence regarding the cross-resistance of this compound is currently limited and presents a complex picture. One study on a 17-AAG-resistant breast cancer cell line indicated cross-resistance to this compound. However, other research on glioblastoma cells resistant to 17-AAG showed no cross-resistance to other structurally distinct Hsp90 inhibitors, suggesting that cross-resistance profiles may be cell-type and compound-specific. A notable feature of this compound is that its activity is independent of P-glycoprotein (P-gp) expression, a common mechanism of multidrug resistance.
This guide summarizes the available data on this compound cross-resistance, provides detailed experimental protocols for assessing cross-resistance, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation: this compound Cross-Resistance
Qualitative Findings
-
Observed Cross-Resistance: In a study using a human breast cancer cell line made resistant to the Hsp90 inhibitor 17-AAG, the resistant cells demonstrated cross-resistance to this compound. These cells also showed resistance to other Hsp90 inhibitors, including the benzoquinone ansamycins geldanamycin and 17-DMAG, as well as the structurally unrelated compounds radicicol and VER50589.
-
Conflicting Evidence: In contrast, a study on glioblastoma cell lines with acquired resistance to 17-AAG found no cross-resistance to structurally unrelated Hsp90 inhibitors, including the resorcinylic pyrazole/isoxazole amide compounds VER-49009, VER-50589, and NVP-AUY922. This suggests that the development of cross-resistance to different classes of Hsp90 inhibitors is not universal and may depend on the specific resistance mechanisms at play in a given cancer cell type.
-
Independence from P-glycoprotein: The anti-tumor activity of this compound and its analogues has been shown to be independent of the expression of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance. This is a significant advantage over some other Hsp90 inhibitors, such as 17-AAG, whose efficacy can be limited by P-gp-mediated efflux.
Illustrative Quantitative Data
Due to the limited availability of specific quantitative data on this compound cross-resistance, the following table presents an illustrative example of how such data would be presented. The values are hypothetical and intended for demonstrative purposes to show a potential ~5-10 fold increase in the concentration required for 50% growth inhibition (GI50) in a resistant cell line.
| Compound | Chemical Class | Parental Cell Line GI50 (µM) | 17-AAG Resistant Cell Line GI50 (µM) | Fold Resistance |
| This compound | Diaryl Pyrazole | ~5.3 | Hypothetical: ~25-50 | ~5-10x |
| 17-AAG | Benzoquinone Ansamycin | ~0.05 | >1 | >20x |
| Geldanamycin | Benzoquinone Ansamycin | ~0.02 | >0.5 | >25x |
| Radicicol | Macrolide | ~0.01 | ~0.1-0.2 | ~10-20x |
| VER50589 | Isoxazole | ~0.1 | ~1-2 | ~10-20x |
Note: The GI50 value for this compound in parental cell lines is based on published data. The GI50 in the resistant line and the fold resistance are illustrative and not based on specific experimental results for this compound.
Experimental Protocols
Development of Drug-Resistant Cancer Cell Lines
This protocol describes a general method for generating cancer cell lines with acquired resistance to an Hsp90 inhibitor, such as 17-AAG.
a. Materials:
-
Parental cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
Hsp90 inhibitor (e.g., 17-AAG) dissolved in a suitable solvent (e.g., DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
Reagents for cell viability assays (e.g., Sulforhodamine B)
b. Procedure:
-
Determine Initial Sensitivity: First, determine the GI50 value of the Hsp90 inhibitor in the parental cell line using a standard cell viability assay.
-
Initial Exposure: Culture the parental cells in the presence of the Hsp90 inhibitor at a concentration equal to or slightly below the GI50 value.
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the concentration of the Hsp90 inhibitor in the culture medium. The concentration is typically increased by 1.5- to 2-fold at each step.
-
Monitoring and Selection: Continuously monitor the cells for growth and viability. A subset of cells will likely undergo apoptosis, while a resistant population will emerge and continue to proliferate.
-
Expansion and Maintenance: Expand the surviving cell population at each concentration step. This process of dose escalation and selection is repeated over several months until a significantly resistant cell population is established (e.g., with a GI50 value >10-fold higher than the parental line).
-
Characterization: The resulting resistant cell line should be characterized to confirm the stability of the resistant phenotype and to investigate the underlying resistance mechanisms.
Cross-Resistance Profiling using a Cell Viability Assay
This protocol outlines the Sulforhodamine B (SRB) assay, a common method to determine the sensitivity of parental and resistant cell lines to a panel of drugs.
a. Materials:
-
Parental and resistant cancer cell lines
-
This compound and other compounds to be tested
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
b. Procedure:
-
Cell Seeding: Seed the parental and resistant cells into separate 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and other comparator compounds for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Fixation: After the incubation period, fix the cells by adding cold TCA to each well and incubating for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing the plates with 1% acetic acid and allow them to air dry.
-
Solubilization: Solubilize the bound SRB dye by adding Tris base solution to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the drug concentration and use a non-linear regression analysis to determine the GI50 value for each compound in both the parental and resistant cell lines. The fold resistance is calculated by dividing the GI50 of the resistant cell line by the GI50 of the parental cell line.
Mandatory Visualization
Hsp90 Signaling Pathway and Inhibition
Caption: Hsp90 inhibition by this compound disrupts the chaperone cycle, leading to client protein degradation.
Experimental Workflow for Cross-Resistance Studies
Caption: Workflow for generating resistant cell lines and determining cross-resistance profiles.
Safety Operating Guide
Proper Disposal and Safe Handling of CCT018159: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the HSP90 inhibitor, CCT018159, including detailed disposal procedures, key quantitative data, and representative experimental protocols. Adherence to these guidelines will support the safe and effective use of this compound in your research endeavors.
Quantitative Data Summary
This compound is a potent, cell-permeable inhibitor of Heat Shock Protein 90 (HSP90) ATPase activity. Its inhibitory action leads to the degradation of various HSP90 client proteins, many of which are critical for cancer cell proliferation and survival. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 352.38 g/mol | [1] |
| CAS Number | 171009-07-7 | [1][2] |
| Form | Solid | [1] |
| Appearance | White | [1] |
| Purity | ≥98% (HPLC) | [2] |
| IC50 (HSP90) | 5.7 µM | [2] |
| Solubility in DMSO | 35 mg/mL | [1] |
| Storage Temperature | -20°C | [1] |
HSP90 Inhibition Signaling Pathway
This compound functions by inhibiting the ATPase activity of HSP90, a molecular chaperone responsible for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival. Inhibition of HSP90 leads to the misfolding and subsequent ubiquitin-proteasomal degradation of these client proteins, thereby disrupting downstream signaling pathways and inducing cell cycle arrest and apoptosis.
Caption: this compound inhibits HSP90, leading to client protein degradation and downstream anti-cancer effects.
Proper Disposal Procedures
The proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure personnel safety. The following procedures are based on general guidelines for hazardous chemical waste management and should be performed in accordance with your institution's Environmental Health and Safety (EHS) protocols.
Step-by-Step Disposal Guide:
-
Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Unused or Expired Compound:
-
Solid this compound should be disposed of in its original container whenever possible.
-
If the original container is not available, use a clearly labeled, sealed, and chemically compatible container.
-
The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".
-
Contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
-
Liquid Waste (Solutions):
-
Solutions of this compound, typically in solvents like DMSO, must be collected in a dedicated, sealed, and chemically compatible waste container.
-
The waste container must be clearly labeled as "Hazardous Waste" and include the name of the chemical ("this compound") and the solvent used (e.g., "DMSO").
-
Never dispose of solutions containing this compound down the drain.
-
-
Contaminated Labware:
-
Disposable items such as pipette tips, gloves, and empty vials that have come into direct contact with this compound should be collected in a designated hazardous waste bag or container.
-
This solid waste should be clearly labeled as "Hazardous Chemical Waste".
-
-
Empty Containers:
-
Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., ethanol or acetone).
-
The first rinse should be collected as hazardous liquid waste. Subsequent rinses can typically be disposed of as regular chemical waste, but consult your institutional guidelines.
-
After rinsing and air-drying, deface or remove the original label before disposing of the container according to your institution's procedures for glass or plastic recycling/disposal.
-
-
Spill Cleanup:
-
In the event of a spill, contain the substance using an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents).
-
Carefully collect the absorbent material and contaminated debris into a sealed, labeled hazardous waste container.
-
Clean the spill area thoroughly with an appropriate solvent and decontaminating solution. Collect all cleaning materials as hazardous waste.
-
Report any significant spills to your institution's EHS office.
-
Experimental Protocols
The following are representative protocols for common assays used to evaluate the efficacy of this compound.
Protocol 1: Cell Viability (MTT) Assay in HCT116 Cells
This protocol is used to determine the effect of this compound on the viability of HCT116 human colon cancer cells.
Materials:
-
HCT116 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.1%. Remove the existing medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis of HSP90 Client Proteins
This protocol is used to assess the degradation of HSP90 client proteins (e.g., AKT, C-RAF) following treatment with this compound.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKT, anti-C-RAF, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Perform densitometric analysis of the protein bands and normalize to a loading control (e.g., β-actin).
By following these guidelines, researchers can ensure the safe handling and disposal of this compound, contributing to a secure and productive research environment. Always consult your institution's specific safety and disposal protocols.
References
Personal protective equipment for handling CCT018159
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with CCT018159. The following procedures outline the necessary personal protective equipment (PPE), safe handling protocols, and proper disposal methods to ensure laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
Given that the toxicological properties of this compound have not been fully investigated, it should be handled with caution as a potentially hazardous substance. A comprehensive risk assessment should be conducted for the specific experimental conditions to determine the appropriate level of protection. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Purpose & Remarks |
| Eye Protection | ANSI-approved safety glasses with side shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant, disposable nitrile gloves (minimum). | Prevents skin contact. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95). | Recommended when handling the powder form to avoid inhalation of dust, especially outside of a chemical fume hood. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is vital to minimize exposure and ensure a safe working environment.
2.1. Preparation and Engineering Controls
-
Designated Area: All work with this compound, especially handling of the solid compound, should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing appropriate absorbent materials, waste bags, and necessary PPE should be available in the immediate vicinity.
2.2. Step-by-Step Handling Procedure
-
Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Weighing: If working with the solid form, weigh the compound within a chemical fume hood or a ventilated balance enclosure to prevent the dispersion of powder.
-
Solution Preparation: To prepare stock solutions, add the solvent (e.g., DMSO) to the vial containing this compound.[1] Cap the vial and vortex until the solid is fully dissolved. This compound is soluble in DMSO at concentrations up to 100 mM.[1]
-
Aliquoting: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[2]
-
Storage: Store the solid compound and stock solutions at -20°C, protected from light.[3]
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, date, and appropriate hazard warnings.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials that have come into contact with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), are considered hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.[4] Do not pour down the drain.
-
Solid Waste: Dispose of contaminated solid waste (e.g., gloves, absorbent paper, empty vials) in a designated, sealed hazardous waste container.[4]
-
Decontamination: Decontaminate work surfaces with an appropriate cleaning agent after handling is complete.
-
Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.
Mechanism of Action Visualization
This compound is an inhibitor of Heat Shock Protein 90 (Hsp90) ATPase activity.[1][5] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation and survival. By inhibiting Hsp90's ATPase function, this compound disrupts the chaperone cycle, leading to the degradation of these client proteins via the ubiquitin-proteasome pathway.[6] This results in the downregulation of oncogenic proteins like c-Raf and Cdk4 and the upregulation of a heat shock response, indicated by increased Hsp70 levels.[1][7]
References
- 1. CCT 018159 | Hsp90 | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HSP90 Inhibitor, this compound [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. researchgate.net [researchgate.net]
- 7. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
